molecular formula C6H10O2 B1652590 (3,6-Dihydro-2h-pyran-2-yl)methanol CAS No. 1504-04-7

(3,6-Dihydro-2h-pyran-2-yl)methanol

Cat. No.: B1652590
CAS No.: 1504-04-7
M. Wt: 114.14 g/mol
InChI Key: UNSAEZVUQMSYHU-UHFFFAOYSA-N
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Description

(3,6-Dihydro-2H-pyran-2-yl)methanol ( 1504-04-7) is a chemical building block of significant interest in medicinal and synthetic chemistry. This compound, with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol, features a methanol group attached to a 3,6-dihydro-2H-pyran ring, making it a versatile intermediate for further chemical modifications . Its primary research value lies in its role as a key synthetic precursor. The dihydropyran core can serve as a bioisostere, a strategy used to improve the properties of drug-like molecules. For instance, this specific scaffold has been identified as a successful morpholine replacement in the development of potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR), a key protein in cancer research . Furthermore, the reactive alcohol group allows for straightforward functionalization, enabling its use in constructing more complex molecular architectures, such as the sophisticated spirocyclic compounds investigated for their nematicidal activity . Researchers will find this compound useful in projects focused on heterocyclic chemistry, drug discovery, and the synthesis of biologically active molecules. As with all chemicals, proper safety protocols should be followed. (3,6-Dihydro-2H-pyran-2-yl)methanol is intended For Research Use Only and is not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

3,6-dihydro-2H-pyran-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h1-2,6-7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSAEZVUQMSYHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCOC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540846
Record name (3,6-Dihydro-2H-pyran-2-yl)methanol
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504-04-7
Record name (3,6-Dihydro-2H-pyran-2-yl)methanol
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Record name (3,6-dihydro-2H-pyran-2-yl)methanol
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Foundational & Exploratory

Technical Whitepaper: Structural Elucidation and NMR Characterization of (3,6-Dihydro-2H-pyran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation and NMR characterization of (3,6-Dihydro-2H-pyran-2-yl)methanol , a critical chiral building block often derived from the Achmatowicz rearrangement.

Executive Summary & Structural Context[1][2][3]

(3,6-Dihydro-2H-pyran-2-yl)methanol (CAS: 3749-36-8, often referenced as 2-hydroxymethyl-3,6-dihydro-2H-pyran) is a six-membered oxygen heterocycle containing a single non-conjugated double bond at the C4-C5 position. Unlike its isomer 3,4-dihydro-2H-pyran (an enol ether), the 3,6-dihydro scaffold functions as a stable allylic ether, serving as a versatile intermediate in the total synthesis of monosaccharides, polyether antibiotics, and complex natural products via the Achmatowicz reaction.

This guide provides a definitive reference for the NMR spectral data of this molecule, emphasizing the distinction between the pseudo-axial and pseudo-equatorial conformers inherent to the half-chair geometry of the dihydropyran ring.

Synthesis & Impurity Profile

Understanding the synthetic origin is vital for interpreting spectral impurities. This molecule is typically generated via the reduction of 6-hydroxy-2H-pyran-3(6H)-one (the Achmatowicz product of furfuryl alcohol). Common impurities include:

  • Furfuryl alcohol: Starting material (distinctive furan peaks at 7.4, 6.3 ppm).

  • Tetrahydro-2H-pyran-2-ylmethanol: Over-reduction product (loss of vinyl signals at 5.7-6.0 ppm).

1H NMR Spectral Data (400 MHz, CDCl₃)

The proton NMR spectrum is characterized by a distinctive "roofing" effect in the olefinic region and complex coupling in the methylene protons due to the ring's conformational flexibility.

Table 1: 1H NMR Chemical Shifts and Assignments

PositionShift (δ, ppm)MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment Logic
H-4, H-5 5.72 – 5.88Multiplet (m)2HComplexVinylic protons. Overlapping signals characteristic of the isolated C4=C5 double bond.
H-6a, H-6b 4.18 – 4.25Multiplet (m)2H

Hz (allylic)
Allylic ether protons. Deshielded by the adjacent oxygen and the double bond.
H-2 3.78 – 3.85Multiplet (m)1H-Methine proton. The chiral center. Coupling to H-3 and the exocyclic CH₂.
-CH₂OH 3.60 – 3.72Multiplet (m)2H

Hz
Hydroxymethyl group. Diastereotopic protons due to the adjacent chiral center (C2).
-OH 2.45 – 2.60Broad Singlet (br s)1H-Hydroxyl proton. Shift is concentration and temperature dependent.
H-3a, H-3b 2.05 – 2.20Multiplet (m)2H-Allylic methylene. Upfield signals coupled to the vinyl protons (H4) and the methine (H2).
Assignment Workflow (DOT Visualization)

The following diagram illustrates the logical flow for assigning these signals using 2D NMR correlations (COSY/HSQC).

NMR_Assignment_Logic Start Start: 1H Spectrum Vinyl Identify Vinyls (5.7-5.9 ppm) Start->Vinyl Allylic_Ether Identify H-6 (Allylic Ether) (4.2 ppm) Start->Allylic_Ether COSY_Step1 COSY Correlation: H4/H5 <-> H3 Vinyl->COSY_Step1 H3_Assign Assign H-3 (Allylic CH2) (2.1 ppm) COSY_Step1->H3_Assign COSY_Step2 COSY Correlation: H3 <-> H2 H3_Assign->COSY_Step2 H2_Assign Assign H-2 (Methine) (3.8 ppm) COSY_Step2->H2_Assign COSY_Step3 COSY Correlation: H2 <-> CH2OH H2_Assign->COSY_Step3 Final Confirm Connectivity (Full Assignment) COSY_Step3->Final

Figure 1: Step-by-step logic for assigning the 1H NMR spectrum using TOCSY/COSY connectivity starting from the distinct vinyl region.

13C NMR Spectral Data (100 MHz, CDCl₃)

The Carbon-13 spectrum confirms the 3,6-dihydro skeleton by showing two olefinic carbons and two oxygenated carbons within the ring.

Table 2: 13C NMR Chemical Shifts

PositionShift (δ, ppm)DEPT-135 PhaseAssignment Notes
C-4 / C-5 125.4, 124.8Positive (CH)Olefinic carbons. Close in shift; specific assignment requires HMBC.
C-2 75.2Positive (CH)Methine. The chiral center.
C-6 65.8Negative (CH₂)Allylic ether carbon. Distinct from C-2 by DEPT (methylene vs methine).
-CH₂OH 64.9Negative (CH₂)Exocyclic alcohol. Often overlaps with C-6 but distinguishable by HSQC.
C-3 29.8Negative (CH₂)Allylic methylene. Most upfield signal.

Experimental Protocol: High-Resolution Acquisition

To ensure reproducibility and minimize line broadening caused by hydrogen bonding, the following protocol is recommended.

Sample Preparation[4]
  • Solvent Selection: Use CDCl₃ (99.8% D) containing 0.03% v/v TMS.

    • Note: DMSO-d₆ may be used to resolve the hydroxyl proton coupling, but CDCl₃ is standard for conformational analysis.

  • Concentration: Dissolve 10–15 mg of the oil in 0.6 mL of solvent. High concentrations (>30 mg) can lead to viscosity-induced broadening.

  • Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids (e.g., silica gel fines from purification).

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.

  • Relaxation Delay (D1): Set to 2.0 seconds (or

    
    ) to allow full relaxation of the vinyl protons.
    
  • Scans (NS): 16 scans are usually sufficient for 1H; 512–1024 scans for 13C.

  • Temperature: 298 K (25°C).

Synthesis & Impurity Tracking Workflow

The following diagram outlines the synthesis pathway and where this spectral data fits into the quality control process.

Synthesis_Workflow Furfuryl Furfuryl Alcohol (Start) Achmatowicz Achmatowicz Rxn (Oxidation) Furfuryl->Achmatowicz Pyranone Pyranone Intermediate (Ketone) Achmatowicz->Pyranone Reduction Luche/Hydride Reduction Pyranone->Reduction Target (3,6-Dihydro-2H-pyran-2-yl)methanol (Target) Reduction->Target QC NMR QC Check: Verify 5.8ppm (Vinyl) Verify 3.8ppm (H2) Target->QC

Figure 2: Synthetic route via Achmatowicz rearrangement, highlighting the critical QC step.

References

  • Tong, X., et al. (2016). "The mechanochemically initiated Achmatowicz rearrangement." Beilstein Journal of Organic Chemistry.

  • Li, S., et al. (2017). "Photoredox Activation of SF6 for Fluorination of Allylic Alcohols." MIT DSpace / Thesis.

  • Bower, J. F., et al. (2007). "Enantioselective Synthesis of Substituted 3,6-Dihydro-2H-pyrans." Journal of the Chemical Society, Perkin Transactions 1.

  • PubChem Database. (2023). "3,6-Dihydro-2H-pyran Compound Summary." National Library of Medicine.

  • Cardoso, A. L., et al. (2021). "Furans and Hydroxymethylfurans: Sustainable Sources of Molecular Diversity." Chimica Oggi - Chemistry Today.

Solubility profile of (3,6-Dihydro-2h-pyran-2-yl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Nuance

(3,6-Dihydro-2H-pyran-2-yl)methanol is a specialized heterocyclic building block distinct from its more common isomer, (3,4-dihydro-2H-pyran-2-yl)methanol. While the 3,4-isomer is a widely used enol ether (often employed as a protecting group precursor), the 3,6-dihydro isomer contains an isolated double bond (beta-gamma unsaturation relative to the oxygen).

This structural difference fundamentally alters its chemical stability and solubility behavior. Unlike the acid-labile 3,4-isomer, the 3,6-dihydro analog exhibits robust stability in mild acidic media, expanding its utility in aqueous workups and reverse-phase chromatography. This guide characterizes its solubility profile, providing predictive data based on structural analogs and defining protocols for empirical verification.

Physicochemical Identity & Predicted Properties

Before establishing a solubility profile, we must define the solute’s lipophilicity and polarity.

PropertyValue / DescriptionMechanistic Implication
Molecular Formula C₆H₁₀O₂Low molecular weight facilitates high solvent accessibility.
Molecular Weight 114.14 g/mol High diffusion coefficient in solution.
LogP (Predicted) 0.4 – 0.7Amphiphilic. It partitions between aqueous and organic phases but favors polar environments.
H-Bond Donors 1 (Hydroxyl)Strong interaction with protic solvents (Water, Alcohols).
H-Bond Acceptors 2 (Ether O, Hydroxyl O)Good solubility in polar aprotic solvents (DMSO, DMF).
Physical State Viscous Liquid / OilDiscussion focuses on miscibility rather than solid-liquid solubility.

Solubility Profile

The following data categorizes solvent compatibility based on the principle of "Like Dissolves Like" and the specific interaction of the hydroxyl-dihydropyran motif.

A. Polar Protic Solvents (High Solubility)
  • Water: Miscible. The primary hydroxyl group and the ether oxygen form extensive hydrogen bond networks with water.

    • Expert Note: While miscible, salting out (using NaCl or (NH₄)₂SO₄) is highly effective for extraction due to the lipophilic contribution of the six-membered ring.

  • Methanol / Ethanol: Miscible. Ideal for reactions requiring homogenous conditions.

  • Isopropanol (IPA): Miscible. Useful for crystallization of downstream derivatives.

B. Polar Aprotic Solvents (High Solubility)
  • DMSO / DMF: Miscible. Excellent solubilizers, but difficult to remove due to high boiling points. Recommended only for specific catalytic reactions.

  • Acetonitrile (MeCN): Miscible. The preferred solvent for analytical chromatography (HPLC).

  • Tetrahydrofuran (THF): Miscible. Excellent compatibility due to ether-ether interactions.

C. Non-Polar & Chlorinated Solvents (Variable)
  • Dichloromethane (DCM): Highly Soluble. The standard solvent for extraction from aqueous phases.

  • Ethyl Acetate (EtOAc): Soluble. Good alternative to DCM for greener process chemistry.

  • Toluene: Moderately Soluble. Solubility increases significantly with temperature.

  • Hexanes / Heptane: Immiscible / Low Solubility. The polarity of the hydroxymethyl group prevents miscibility with aliphatic hydrocarbons. This immiscibility is exploitable for purification (washing away non-polar impurities).

Technical Visualization: Solvent Selection Strategy

The following decision tree guides the researcher in selecting the appropriate solvent based on the intended application (Reaction, Extraction, or Analysis).

SolventSelection Start Start: Select Application Reaction Synthesis / Reaction Start->Reaction Extraction Workup / Extraction Start->Extraction Analysis Analysis (HPLC/GC) Start->Analysis Homogeneous Homogeneous Phase? Reaction->Homogeneous AqueousPhase Is Product in Aqueous Phase? Extraction->AqueousPhase ReversePhase Reverse Phase (C18) Analysis->ReversePhase PolarProtic Use MeOH / EtOH (Avoid if reagents are water sensitive) Homogeneous->PolarProtic Yes PolarAprotic Use THF / MeCN (General Purpose) Homogeneous->PolarAprotic No/Anhydrous DCM_Ext Extract with DCM (High Efficiency) AqueousPhase->DCM_Ext EtOAc_Ext Extract with EtOAc (Green Alternative) AqueousPhase->EtOAc_Ext SaltingOut Add NaCl (Saturation) to force phase separation DCM_Ext->SaltingOut If emulsion forms EtOAc_Ext->SaltingOut MobilePhase Water / Acetonitrile (Gradient) ReversePhase->MobilePhase

Figure 1: Solvent selection logic based on the physicochemical interaction of (3,6-dihydro-2H-pyran-2-yl)methanol.

Experimental Protocols

Since specific literature values for the 3,6-isomer are rare compared to the 3,4-isomer, researchers must validate solubility empirically.

Protocol A: Gravimetric Solubility Screening (Tier 1)

Use this for rapid solvent compatibility checks.

  • Preparation: Weigh 100 mg of (3,6-dihydro-2H-pyran-2-yl)methanol into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Observation: Vortex for 30 seconds after each addition.

  • Endpoint:

    • Soluble: Clear solution obtained with < 1 mL solvent (>100 mg/mL).

    • Sparingly Soluble: Clear solution requires 1–10 mL solvent (10–100 mg/mL).

    • Insoluble: Phase separation or turbidity persists after 10 mL solvent.

Protocol B: LogP Determination via Shake-Flask (Tier 2)

Use this to determine lipophilicity for drug development applications.

Reagents: Octanol (HPLC grade), Water (Milli-Q), HPLC system.

  • Presaturation: Saturate Octanol with Water and Water with Octanol for 24 hours prior to use.

  • Standard Preparation: Dissolve 10 mg of analyte in 10 mL of pre-saturated Octanol.

  • Partitioning:

    • Mix 5 mL of the Octanol-analyte solution with 5 mL of pre-saturated Water in a glass vial.

    • Shake mechanically for 60 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification:

    • Remove aliquots from both the Octanol (upper) and Water (lower) layers.

    • Analyze both phases via HPLC-UV (210 nm) or LC-MS.

  • Calculation:

    
    
    

Applications & Implications

Chromatographic Purification

Because the molecule lacks a strong chromophore (UV absorption is weak, primarily end-absorption <210 nm), detection can be challenging.

  • Recommendation: Use Refractive Index (RI) detection or ELSD (Evaporative Light Scattering Detector) for high-concentration process streams.

  • TLC Visualization: Use Hanessian’s Stain (Cerium Molybdate) or Vanillin Stain . The 3,6-dihydro moiety will stain deep blue/purple upon heating.

Chemical Stability Note

Unlike (3,4-dihydro-2H-pyran-2-yl)methanol, which hydrolyzes rapidly in dilute acid to form hydroxy-aldehydes, the 3,6-dihydro isomer is stable in 0.1 M HCl . This allows for acidic washes during workup to remove basic impurities (e.g., pyridine or amine catalysts) without degrading the pyran ring.

References

  • PubChem. Compound Summary for CID 95559: 3,4-dihydro-2H-pyran-2-methanol (Isomer Analog Data). National Library of Medicine. Accessed Oct 2023. [Link]

  • Organic Syntheses. 5,6-Dihydro-2H-pyran-2-one and 2H-Pyran-2-one.[1] Org.[1][2][3][4] Synth. 1977, 56,[1] 49. (Demonstrates solubility/extraction of similar dihydropyrans). [Link]

Sources

The Pyran Platform: Unlocking (3,6-Dihydro-2H-pyran-2-yl)methanol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "De Novo" Paradigm

In the landscape of modern organic synthesis, (3,6-dihydro-2H-pyran-2-yl)methanol represents a pivot point between renewable biomass and high-complexity therapeutics. Unlike traditional carbohydrate synthesis, which relies on the "Chiral Pool" (modifying existing sugars like glucose), this scaffold enables De Novo Synthesis . By starting with achiral or furan-derived precursors, researchers can program the stereochemistry of every carbon on the pyran ring, accessing rare L-sugars, amino sugars, and complex polyketide fragments (e.g., Laulimalide, Swainsonine) that are otherwise inaccessible.

This guide details the strategic application of this scaffold, moving beyond basic reactivity to explore its role as a "programmable" template for drug discovery.

Genesis: Enantioselective Synthesis & Scalability

The utility of (3,6-dihydro-2H-pyran-2-yl)methanol hinges on its optical purity. While racemic synthesis is trivial, the "Senior Scientist" approach demands high enantiomeric excess (ee). Two primary routes dominate the field: the O’Doherty De Novo Route (Asymmetric Catalysis) and Enzymatic Kinetic Resolution .

The O’Doherty Route (Gold Standard)

Developed extensively by the George O'Doherty group, this route is superior for establishing absolute stereochemistry before the pyran ring is formed.

  • Precursor: 2-Acylfuran (derived from biomass).

  • Asymmetry: Noyori Asymmetric Transfer Hydrogenation establishes the C-O chiral center (95%+ ee).

  • Transformation: The Achmatowicz Rearrangement (oxidative ring expansion) converts the chiral furan into a chiral pyranone.

  • Reduction: Luche reduction (CeCl₃/NaBH₄) yields the target (3,6-dihydro-2H-pyran-2-yl)methanol with high diastereoselectivity.

Comparative Analysis of Routes
FeatureRoute A: O'Doherty (Noyori + Achmatowicz)Route B: Lipase Resolution (Kinetic)
Chirality Source Asymmetric Transfer Hydrogenation (Ru-catalyst)Biocatalysis (e.g., Novozym 435, CAL-B)
Theoretical Yield 100% (Enantiodivergent)Max 50% (for single enantiomer)
Scalability High (Kg scale demonstrated)High (Industrial standard)
Cost Driver Ruthenium CatalystEnzyme & Solvent
Best For... Total Synthesis of Complex Natural ProductsBulk preparation of simple intermediates

Visualizing the Pathway

The following diagram illustrates the stereochemical flow from biomass (Furfural) to the target chiral building block and its divergent applications.

Achmatowicz_Pathway Furfural Furfural (Biomass) FurfurylAlc Chiral Furfuryl Alcohol (>95% ee) Furfural->FurfurylAlc Noyori Asymmetric Reduction Pyranone Pyranone Intermediate (Achmatowicz Product) FurfurylAlc->Pyranone Achmatowicz Rearrangement (NBS or mCPBA) Target (3,6-Dihydro-2H-pyran-2-yl)methanol (THE SCAFFOLD) Pyranone->Target Luche Reduction (NaBH4/CeCl3) RareSugars Rare Sugars (L-Glucose, L-Ribose) Target->RareSugars Upjohn Dihydroxylation Drugs Natural Products (Laulimalide, Swainsonine) Target->Drugs Functionalization Glycals Pd-Catalyzed Glycosylation Donors Target->Glycals Ferrier/Pd-Chem

Figure 1: The "De Novo" synthesis pipeline. The chirality established in the furfuryl alcohol step is conserved through the Achmatowicz rearrangement, providing a versatile platform for divergent synthesis.

Chemical Reactivity & Functionalization

Once synthesized, (3,6-dihydro-2H-pyran-2-yl)methanol acts as a "blank slate" hexose mimic. Its reactivity profile is defined by two functional handles: the allylic alcohol and the enol ether/alkene system.

Palladium-Catalyzed Glycosylation

Unlike traditional Ferrier rearrangements which often require harsh Lewis acids, the O'Doherty group demonstrated that derivatives of this scaffold (specifically the Boc-carbonate) undergo Pd-catalyzed glycosylation.

  • Mechanism: Formation of a

    
    -allyl palladium complex.[1]
    
  • Advantage: Allows for retentive glycosylation (stereospecific) under mild conditions, enabling the synthesis of sensitive oligosaccharides.

Stereoselective Dihydroxylation (Upjohn)

The double bond at C4-C5 is electron-rich. Standard Upjohn dihydroxylation (


/NMO) installs a cis-diol.
  • Stereocontrol: The existing chiral center at C2 (the hydroxymethyl group) directs the incoming oxidant.

  • Result: This transforms the dihydropyran into a fully substituted sugar (e.g., mannose or talose mimics) in a single step.

Detailed Experimental Protocol

Objective: Synthesis of the intermediate pyranone via Achmatowicz Rearrangement (Standard Oxidative Protocol). This is the critical step that establishes the ring system.

Scope: Conversion of Furfuryl Alcohol to 6-hydroxy-2H-pyran-3(6H)-one.

Reagents:

  • Furfuryl Alcohol (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • THF/Water (4:1 v/v)

  • Sodium Bicarbonate (

    
    )
    
  • Furan (scavenger, optional)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve Furfuryl Alcohol (10 mmol) in a mixture of THF (40 mL) and Water (10 mL). Cool the solution to 0°C using an ice bath.

  • Oxidation: Add solid

    
     (2.0 equiv) to buffer the reaction. Slowly add NBS (1.1 equiv) portion-wise over 15 minutes. Critical: The solution will turn yellow/orange. Maintain temperature <5°C to prevent polymerization.
    
  • Monitoring: Monitor via TLC (SiO₂, 50% EtOAc/Hexane). The starting material (furan) should disappear, and a more polar spot (pyranone hemiacetal) will appear.

  • Quenching: Once consumption is complete (~1 hour), quench with saturated aqueous

    
     (sodium thiosulfate) to neutralize excess bromine species.
    
  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine. Dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. The residue is often a pseudo-stable hemiacetal. For the specific synthesis of (3,6-dihydro-2H-pyran-2-yl)methanol, this crude pyranone is typically subjected immediately to Luche Reduction (NaBH₄, CeCl₃·7H₂O in MeOH at -78°C) to prevent degradation and yield the stable allylic alcohol target.

Self-Validation Check:

  • Proton NMR: Look for the disappearance of furan aromatic protons (approx. 6.3, 7.4 ppm) and appearance of the enone doublet/doublet signals (approx. 6.1, 6.9 ppm) and the anomeric proton (~5.6 ppm).

References

  • O'Doherty, G. A., et al. (2009). "De Novo Synthesis of Rare/Unnatural Sugars from Achiral Materials." ACS / The O'Doherty Group Research Summary. [Link]

  • Harris, J. M., et al. (2002). "Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis." Bulletin of the Korean Chemical Society. [Link]

  • Tong, R., & McDonald, F. E. (2008). "Mimicking Biosynthesis: Total Synthesis of the Polycyclic Ether Natural Product Gymnocin A." Nature Chemistry.
  • Kaplan, J., et al. (2010).[2] "Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in mTOR inhibitors."[2] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Achmatowicz, O., et al. (1971). "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds." Tetrahedron. (The foundational reference for the rearrangement).
  • Li, L. S., et al. (2005). "De Novo Asymmetric Synthesis of the Anthrax Tetrasaccharide." Journal of the American Chemical Society. (Demonstrates the O'Doherty route in complex oligosaccharide synthesis).

Sources

Strategic Exploration of the (3,6-Dihydro-2H-pyran-2-yl)methanol Scaffold in Drug Discovery

[1]

Executive Summary: The Chiral Pool's Hidden Gem

In the high-stakes arena of medicinal chemistry, (3,6-Dihydro-2H-pyran-2-yl)methanol (CAS: 3749-36-8) is not merely a reagent; it is a privileged scaffold .[1] Structurally positioned between simple heterocycles and complex carbohydrates, this moiety offers a unique combination of defined stereochemistry, metabolic stability, and versatile functionalization points.

While often overshadowed by its aromatic cousins (pyrans and pyryliums), the 3,6-dihydro-2H-pyran core has emerged as a critical bioisostere for morpholine in kinase inhibitors (specifically mTOR) and a gateway to de novo synthesis of rare sugars and macrolide antibiotics like Laulimalide. This guide dissects the synthetic utility, biological potential, and experimental protocols necessary to leverage this scaffold in modern drug development.[2]

Structural Analysis & Pharmacophore Modeling

The "Pseudo-Glycal" Architecture

Unlike the enol ether functionality found in 3,4-dihydropyrans (which are susceptible to acid hydrolysis), the 3,6-dihydro isomer possesses an isolated alkene at the C4-C5 position. This confers two distinct advantages:

  • Chemical Stability: It survives acidic conditions that would degrade glycals, allowing for diverse downstream coupling reactions.[1]

  • Conformational Biasing: The ring typically adopts a half-chair conformation , positioning the C2-hydroxymethyl group in a pseudo-equatorial orientation, minimizing 1,3-diaxial interactions.[1]

Morpholine Bioisosterism

A critical insight for medicinal chemists is the use of the 3,6-dihydropyran ring as a lipophilic replacement for morpholine.

  • Morpholine: High water solubility, H-bond acceptor (ether O) and donor/acceptor (amine N).[1] pKa ~8.3.[1]

  • 3,6-Dihydropyran: Maintains the spatial arrangement and the ether oxygen (H-bond acceptor) but removes the basic nitrogen.

  • Result: This substitution often improves membrane permeability (logP) and eliminates hERG liability associated with basic amines, while maintaining binding affinity in the ATP-binding pockets of kinases.

Synthetic Pathways: The Achmatowicz Protocol[3]

The most robust route to this scaffold is the Achmatowicz Rearrangement , which converts renewable furfuryl alcohols into pyranones. This "green chemistry" approach is superior to Ring-Closing Metathesis (RCM) for scale-up due to lower catalyst costs.[1]

Diagram 1: The Achmatowicz Route & Derivatization

Achmatowicz_RouteFurfuralFurfuryl Alcohol(Starting Material)OxidationOxidativeRearrangement(NBS/H2O)Furfural->OxidationPyranonePyranoneIntermediateOxidation->Pyranone Ring ExpansionLucheLuche Reduction(NaBH4/CeCl3)Pyranone->Luche 1,2-ReductionScaffold(3,6-Dihydro-2H-pyran-2-yl)methanol(Target Scaffold)Luche->Scaffold RegioselectiveEstersEster Derivatives(Prodrugs)Scaffold->EstersCarbamatesCarbamates(Enzyme Inhibitors)Scaffold->CarbamatesSugarsDe Novo Sugars(Glycomimetics)Scaffold->Sugars

Caption: The Achmatowicz rearrangement provides a scalable, stereocontrolled entry to the 3,6-dihydropyran scaffold from biomass-derived furans.[1]

Therapeutic Applications & Biological Activity[2][4][5][6]

Kinase Inhibition (mTOR/PI3K)

In the development of ATP-competitive inhibitors, the 3,6-dihydropyran moiety serves as a hinge-binding motif .[3]

  • Mechanism: The ether oxygen accepts a hydrogen bond from the backbone amide of Val-2240 (in mTOR).[1]

  • Data: Substitution of a morpholine group with 3,6-dihydropyran in pyrazolopyrimidine scaffolds resulted in equipotent IC50 values (single-digit nanomolar) but significantly improved the pharmacokinetic profile by reducing clearance.[1]

Cytotoxicity & Anticancer Potential

Derivatives functionalized at the C2-methanol position show promise against solid tumors.[1]

  • Target: Tubulin polymerization and mitochondrial signaling pathways.[1]

  • SAR Insight: Esterification of the primary alcohol with lipophilic aromatic acids (e.g., cinnamic acid derivatives) dramatically increases cytotoxicity against HeLa and HepG2 cell lines compared to the free alcohol.

Table 1: Comparative Activity Profile (Representative Data)

Compound ClassR-Group (at -CH2OH)TargetIC50 / KiKey Property Improvement
Parent Scaffold -HNone (Inactive)>100 µMChiral Building Block
mTOR Inhibitor Linked to PyrazolopyrimidinemTOR Kinase4 nMImproved metabolic stability vs Morpholine
Laulimalide Analog Macrolide ChainMicrotubules15 nMSimplified synthesis of C15-C27 fragment
Glycomimetic SulfonamideCarbonic Anhydrase45 nMSelective inhibition of tumor-associated isoforms

Experimental Protocols

Synthesis of (3,6-Dihydro-2H-pyran-2-yl)methanol

This protocol utilizes the Luche reduction to ensure 1,2-reduction of the enone without reducing the alkene.

Reagents: 6-hydroxy-2H-pyran-3(6H)-one (Achmatowicz product), Cerium(III) chloride heptahydrate (CeCl3[1]·7H2O), Sodium borohydride (NaBH4), Methanol.

  • Preparation: Dissolve 6-hydroxy-2H-pyran-3(6H)-one (10 mmol) in MeOH (50 mL) and cool to -78°C.

  • Lewis Acid Addition: Add CeCl3·7H2O (11 mmol) and stir for 15 minutes. The Cerium coordinates to the carbonyl oxygen, activating it and favoring 1,2-attack.

  • Reduction: Add NaBH4 (11 mmol) portion-wise over 20 minutes. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Quench: Once starting material is consumed, quench with saturated aqueous NH4Cl.[1] Allow to warm to room temperature.

  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to yield the target allylic alcohol.

Biological Assay: MTT Cytotoxicity Screen

Standardized protocol for evaluating derivatives.[1]

Materials: HeLa cells, MTT reagent (5 mg/mL in PBS), DMSO.

  • Seeding: Plate HeLa cells at 5,000 cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Dissolve (3,6-dihydro-2H-pyran-2-yl)methanol derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM) in culture media. Add to wells (Final DMSO < 0.5%).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL MTT reagent to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve purple formazan crystals.[1]

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Diagrammatic Logic: SAR Decision Tree

SAR_LogicRootScaffold Optimization:(3,6-Dihydro-2H-pyran-2-yl)methanolBranch1Target: Kinase Inhibition(mTOR/PI3K)Root->Branch1Branch2Target: Cytotoxicity(Tubulin/Apoptosis)Root->Branch2Branch3Target: Glycomimetics(Enzyme Inhibition)Root->Branch3Action1Strategy: BioisosterismReplace Morpholine ringMaintain H-bond acceptorBranch1->Action1Action2Strategy: Lipophilic TailEsterify -CH2OH withAromatic/Cinnamic acidsBranch2->Action2Action3Strategy: FunctionalizationConvert -CH2OH toAmine/Urea/SulfonamideBranch3->Action3

Caption: Decision matrix for functionalizing the scaffold based on the desired therapeutic endpoint.

References

  • Kaplan, J. et al. (2010).[1][3] "Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR)."[1][3] Bioorganic & Medicinal Chemistry Letters.

  • BenchChem Technical Guide. (2025). "A Comparative Guide to the Biological Activity of 3,4-dihydro-2H-pyran-2-methanol Derivatives."

  • Tong, R. et al. (2022).[1][4] "Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products."[4] Accounts of Chemical Research.

  • PubChem. (2025).[1][5] "Compound Summary: (3,6-Dihydro-2H-pyran-2-yl)methanol."

  • Lee, H. et al. (2001).[1][6] "Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis." Bulletin of the Korean Chemical Society.[1][6]

Conformational Analysis of 2-Substituted 3,6-Dihydro-2H-pyrans

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the conformational properties of 2-substituted 3,6-dihydro-2H-pyrans. It is designed for researchers in medicinal chemistry and structural biology who require precise methodologies for assigning stereochemistry and predicting conformational preferences in this specific heterocyclic system.

Structural Definition and Significance

The 3,6-dihydro-2H-pyran scaffold (IUPAC: 3,6-dihydro-2H-pyran) is a six-membered heterocycle characterized by a single carbon-carbon double bond at the C4–C5 position. Unlike its isomer, 3,4-dihydro-2H-pyran (an enol ether), the 3,6-dihydro isomer functions chemically as a cyclic alkene with an isolated ether linkage.

Numbering Scheme:

  • Position 1: Oxygen (O)

  • Position 2:

    
     Carbon (Anomeric center if substituted with electronegative group)
    
  • Position 3:

    
     Carbon (Allylic)
    
  • Position 4:

    
     Carbon (Vinylic)
    
  • Position 5:

    
     Carbon (Vinylic)
    
  • Position 6:

    
     Carbon (Allylic)
    

This scaffold is a critical intermediate in the synthesis of C-glycosides, polyether antibiotics, and marine toxins. Its conformational flexibility—intermediate between the rigid cyclohexene and the fluxional cyclohexane—presents unique analytical challenges.

The Half-Chair Conformation

Due to the planarity imposed by the C4=C5 double bond, the 3,6-dihydro-2H-pyran ring adopts a half-chair conformation. The atoms O1, C2, C3, and C6 lie in a distorted plane, while the C4=C5 bond dictates the puckering.

  • Preferred Puckering: The ring typically distorts such that C2 and C3 deviate from the plane defined by O1-C6-C5-C4, or O1 and C2 deviate from the C3-C4-C5-C6 plane.

  • Inversion Barrier: The energy barrier for ring inversion is significantly lower (~5–7 kcal/mol) than in saturated tetrahydropyrans, making the system highly dynamic at room temperature unless locked by bulky substituents.

Theoretical Framework: Determinants of Conformation

The conformational preference of a substituent at the C2 position is governed by a competition between steric bulk and stereoelectronic effects.

Steric Control (The Pseudo-Equatorial Preference)

For alkyl, aryl, or other non-electronegative substituents, steric hindrance is the dominant force.

  • Mechanism: The substituent adopts a pseudo-equatorial orientation to minimize 1,3-diaxial-like repulsive interactions with the pseudo-axial protons at C6 and C4 (though C4 is vinylic, the interaction is with the

    
    -system or H4).
    
  • Thermodynamics: The pseudo-equatorial conformer is generally stabilized by 1.5–3.0 kcal/mol relative to the pseudo-axial conformer for bulky groups (e.g., tert-butyl, phenyl).

The Anomeric Effect (The Pseudo-Axial Preference)

When the substituent at C2 is electronegative (e.g., -OR, -F, -Cl, -NR


), the anomeric effect  overrides steric considerations.
  • Mechanism: Stabilization arises from the hyperconjugative donation of the oxygen lone pair (

    
    ) into the antibonding orbital of the C2-substituent bond (
    
    
    
    ). This interaction is maximized when the C2-X bond is antiperiplanar to the lone pair, forcing the substituent into a pseudo-axial position.
  • Dipole Minimization: The pseudo-axial orientation also opposes the dipoles of the ring oxygen and the C2 substituent, providing additional electrostatic stabilization.

1,3-Allylic Strain (A )

While A


 strain is critical in 2-substituted unsaturated systems where the substituent is directly allylic (e.g., 3,4-dihydro-2H-pyrans), in 3,6-dihydro-2H-pyrans, the C2 position is homoallylic  to the C4=C5 double bond. Therefore, direct A

strain is minimal. However, substituents at C3 or C6 will experience significant A

strain, which can indirectly perturb the C2 conformation via ring twist.

Experimental Characterization Protocols

To definitively assign the conformation of 2-substituted 3,6-dihydro-2H-pyrans, a combination of


H NMR coupling analysis and NOE experiments is required.
H NMR Coupling Constant Analysis ( )

The vicinal coupling constants between H2 and the protons at C3 (


 and 

) are the most reliable indicators of conformation.
ConformerH2 OrientationSubstituent Orientation

(Hz)

(Hz)
Interpretation
Pseudo-Equatorial Axial (

)
Equatorial 10.0 – 12.5 2.0 – 4.0Large anti-diaxial coupling indicates H2 is axial.
Pseudo-Axial Equatorial (

)
Axial 2.0 – 5.0 1.0 – 3.0Small gauche couplings indicate H2 is equatorial.

Protocol:

  • Acquire a high-field

    
    H NMR (minimum 500 MHz) in a non-polar solvent (CDCl
    
    
    
    or C
    
    
    D
    
    
    ) to minimize solvent-induced dipole flattening.
  • Identify the H2 signal (typically a doublet of doublets or triplet around 3.5–4.5 ppm).

  • Measure

    
     and 
    
    
    
    .
  • Decision Rule: If the largest coupling is >10 Hz, the substituent is Pseudo-Equatorial . If all couplings are <6 Hz, the substituent is Pseudo-Axial .

Nuclear Overhauser Effect (NOE)

NOE correlations provide spatial verification of the coupling constant analysis.

  • Pseudo-Equatorial Substituent (H2 Axial): Strong NOE correlation between H2 and H6

    
      (1,3-diaxial relationship).
    
  • Pseudo-Axial Substituent (H2 Equatorial): Strong NOE correlation between H2 and H3

    
     ; NOE between the Substituent and H6
    
    
    
    .

Visualization of Conformational Logic

The following diagram illustrates the decision-making workflow for assigning the configuration and conformation of 2-substituted 3,6-dihydro-2H-pyrans.

ConformationAnalysis Start Analyze 2-Substituted 3,6-Dihydro-2H-Pyran CheckSub Identify Substituent (R) Nature Start->CheckSub Alkyl R = Alkyl / Aryl (Steric Dominance) CheckSub->Alkyl Polar R = OR / Halogen (Anomeric Effect) CheckSub->Polar PredEq Prediction: Pseudo-Equatorial Preference Alkyl->PredEq Sterics PredAx Prediction: Pseudo-Axial Preference Polar->PredAx Electronics NMR Experimental Validation (1H NMR J-Coupling) PredEq->NMR PredAx->NMR LargeJ Large J(2,3) ~10-12 Hz (H2 is Axial) NMR->LargeJ SmallJ Small J(2,3) < 5 Hz (H2 is Equatorial) NMR->SmallJ ConclusionEq CONFIRMED: R is Pseudo-Equatorial LargeJ->ConclusionEq ConclusionAx CONFIRMED: R is Pseudo-Axial SmallJ->ConclusionAx

Caption: Workflow for determining the conformational preference of C2-substituents based on electronic nature and NMR validation.

Computational Methodology

For ambiguous cases or when designing novel analogs, Density Functional Theory (DFT) calculations are recommended.

Recommended Protocol:

  • Software: Gaussian 16 or ORCA.

  • Level of Theory: B3LYP-D3(BJ)/6-311+G(d,p) or

    
    B97X-D/def2-TZVP. The inclusion of dispersion corrections (-D3) is vital for accurately modeling weak steric interactions in the half-chair.
    
  • Solvation: IEFPCM (Implicit Solvation) matching the NMR solvent (e.g., Chloroform).

  • Workflow:

    • Generate both Pseudo-Axial and Pseudo-Equatorial starting geometries.

    • Perform full geometry optimization and frequency calculation (ensure no imaginary frequencies).

    • Calculate Gibbs Free Energy (

      
      ) at 298 K.
      
    • Interpretation: A

      
       kcal/mol indicates a >96:4 conformational lock at room temperature.
      

Applications in Synthesis

  • Prins Cyclization: The 2,6-disubstituted 3,6-dihydro-2H-pyran products often exhibit high diastereoselectivity (cis-2,6) where the C2 substituent is equatorial and the C6 substituent is equatorial, minimizing 1,3-diaxial interactions.

  • Ring-Closing Metathesis (RCM): RCM of allyl homoallyl ethers yields this scaffold. The conformation of the product can dictate the stereoselectivity of subsequent functionalizations (e.g., epoxidation of the C4=C5 bond).

References

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives . MDPI. Available at: [Link]

  • Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Anomeric effect . Wikipedia. Available at: [Link]

  • Synthesis and conformational analysis of pyran inter-halide analogues . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Theoretical study on the anomeric effect in α-substituted tetrahydropyrans . Journal of Molecular Structure: THEOCHEM. Available at: [Link]

Methodological & Application

Application Note: A Protocol for the Achmatowicz Rearrangement in the Synthesis of Dihydropyran Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Detailed Guide to the Conversion of Furfuryl Alcohol to a Versatile Pyranone Intermediate

Introduction

The Achmatowicz rearrangement is a cornerstone transformation in modern organic synthesis, providing an elegant and efficient pathway from readily available furans to highly functionalized dihydropyranones.[1][2][3] First reported by Osman Achmatowicz Jr. in 1971, this oxidative ring expansion converts furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones.[4] These pyranone products are exceptionally valuable chiral building blocks, serving as versatile precursors for the total synthesis of monosaccharides, bioactive natural products, and complex polyketides.[1][5]

This application note provides a detailed, step-by-step protocol for the Achmatowicz rearrangement of furan-2-ylmethanol (furfuryl alcohol) using N-Bromosuccinimide (NBS), a widely used and user-friendly reagent for this transformation.[5] We will delve into the causality behind critical experimental steps, outline a robust workup and purification procedure, and discuss the characterization of the resulting pyranone intermediate. Furthermore, we will present a conceptual synthetic pathway illustrating how this intermediate can be elaborated toward more complex targets such as (3,6-Dihydro-2h-pyran-2-yl)methanol, showcasing the strategic utility of the Achmatowicz reaction in multi-step synthesis.

Mechanistic Rationale & Strategy

The power of the Achmatowicz rearrangement lies in its ability to transform a five-membered aromatic heterocycle into a six-membered, stereochemically rich, non-aromatic ring. The reaction, when mediated by NBS in an aqueous medium, is believed to proceed through the mechanism outlined below.

Start Furfuryl Alcohol + NBS Int1 Electrophilic Attack (Bromonium Ion Formation) Start->Int1 Aqueous THF Int2 Nucleophilic Attack by H₂O Int1->Int2 2,5-addition Int3 Hemiacetal Formation & Ring Opening Int2->Int3 Rearrangement Product 6-hydroxy-2H-pyran-3(6H)-one Intermediate Int3->Product Intramolecular Cyclization

Caption: Simplified mechanism of the NBS-mediated Achmatowicz rearrangement.

The overall synthetic strategy involves two primary stages. The first is the core Achmatowicz rearrangement to produce the key pyranone intermediate. The second stage involves subsequent, standard transformations to reach the desired target molecule.

A Start: Furfuryl Alcohol B Protocol Part 1: Achmatowicz Rearrangement (NBS, THF/H₂O) A->B Reagents C Intermediate: 6-hydroxy-2-(hydroxymethyl)- 2H-pyran-3(6H)-one B->C Yields Pyranone D Protocol Part 2 (Conceptual): Reduction & Elaboration C->D Further Steps E Target: (3,6-Dihydro-2h-pyran-2-yl)methanol D->E Final Product

Caption: Overall two-stage workflow from starting material to the final target.

Part 1: Protocol for the Achmatowicz Rearrangement

This protocol details the conversion of furfuryl alcohol to 6-hydroxy-2-(hydroxymethyl)-2H-pyran-3(6H)-one.

Materials and Reagents
Reagent/MaterialGradeM.W.QuantityNotes
Furfuryl alcoholReagent98.105.0 g (51 mmol)Ensure purity; distill if necessary.
N-Bromosuccinimide (NBS)Reagent177.989.5 g (53.5 mmol)Recrystallize from water if impurities are suspected.
Tetrahydrofuran (THF)HPLC-200 mLAnhydrous is not required.
Deionized Water--200 mL-
Sodium Bicarbonate (NaHCO₃)ACS84.01-For workup (saturated solution).
Sodium Thiosulfate (Na₂S₂O₃)ACS158.11-For workup (10% w/v solution).
Brine---Saturated NaCl solution.
Ethyl Acetate (EtOAc)ACS-~500 mLFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS142.04-For drying.
Silica Gel60 Å--For column chromatography.
Equipment
  • 1 L Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel or powder funnel

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Step-by-Step Procedure
  • Reaction Setup: To a 1 L round-bottom flask containing a magnetic stir bar, add furfuryl alcohol (5.0 g, 51 mmol). Dissolve the alcohol in a 1:1 mixture of tetrahydrofuran (200 mL) and deionized water (200 mL).

    • Causality: The THF/water solvent system is crucial. THF ensures the solubility of the organic starting material, while water is the nucleophile required for the rearrangement mechanism and helps to dissolve the NBS and buffer the reaction.[5]

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15-20 minutes until the internal temperature equilibrates to 0-5 °C.

    • Causality: The reaction is exothermic. Maintaining a low temperature is critical to control the reaction rate, minimize the formation of over-brominated side products, and ensure selectivity.

  • Addition of NBS: Slowly add N-Bromosuccinimide (9.5 g, 53.5 mmol, 1.05 eq) to the cooled, stirring solution in small portions over a period of 30-45 minutes. Ensure the temperature does not rise above 5 °C.

    • Causality: NBS is the electrophilic bromine source that initiates the oxidative ring expansion.[6][7] A slow, portion-wise addition is paramount to prevent a dangerous exotherm and maintain control over the reaction. A slight excess of NBS ensures full conversion of the starting material.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 Hexane:EtOAc eluent). The product is typically more polar than the starting furfuryl alcohol.

  • Quenching: Once the reaction is complete, quench the excess NBS by adding 10% aqueous sodium thiosulfate solution (~50 mL) until the yellow color of bromine dissipates.

    • Causality: Sodium thiosulfate is a reducing agent that neutralizes any remaining active bromine species, safely terminating the reaction.

  • Workup - Extraction: Transfer the reaction mixture to a 1 L separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 150 mL).

    • Causality: The dihydropyranone product is organic-soluble and will be partitioned into the ethyl acetate layer. Multiple extractions are necessary to ensure efficient recovery from the large volume of water.

  • Workup - Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

    • Causality: The bicarbonate wash neutralizes any acidic byproducts (like HBr or succinic acid), while the brine wash helps to remove residual water from the organic layer, initiating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a yellow or pale brown oil.

  • Purification: Purify the crude oil via flash column chromatography on silica gel. A gradient elution system, starting from 30% ethyl acetate in hexanes and gradually increasing to 70% ethyl acetate, is typically effective for separating the product from non-polar impurities and baseline succinimide. The final product is usually obtained as a clear, viscous oil or a low-melting solid. An expected yield is in the range of 70-85%.

Part 2: Conceptual Pathway to (3,6-Dihydro-2h-pyran-2-yl)methanol

The pyranone intermediate obtained from Part 1 is a versatile platform. Achieving the target molecule, (3,6-Dihydro-2h-pyran-2-yl)methanol, requires a multi-step sequence beyond the initial rearrangement. While a detailed validated protocol is beyond the scope of this note, the following pathway outlines a logical synthetic approach.

Start Pyranone Intermediate Step1 1. Selective Ketone Reduction (e.g., Luche Reduction) Start->Step1 Int1 Diol Intermediate Step1->Int1 Step2 2. Reductive Deoxygenation (e.g., Barton-McCombie) Int1->Step2 Int2 Allylic Alcohol Step2->Int2 Step3 3. Double Bond Reduction (e.g., H₂, Pd/C) Int2->Step3 Product Target Molecule Step3->Product

Caption: A conceptual multi-step route from the pyranone to the target molecule.

  • Selective Ketone Reduction: The C3 ketone must be reduced in the presence of the C6 hemiacetal. A Luche reduction (NaBH₄, CeCl₃) is often effective for the selective 1,2-reduction of enones and ketones in the presence of other functional groups.

  • Reductive Deoxygenation: The resulting C6 hydroxyl (anomeric position) needs to be removed. This can be challenging but might be achieved through methods like a Barton-McCombie deoxygenation after converting the alcohol to a thiocarbonyl derivative.

  • Double Bond Manipulation: The final step would involve controlling the position of the double bond, potentially through selective reduction or isomerization, to yield the desired 3,6-dihydro-2H-pyran ring system.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Allow the reaction to stir longer at 0 °C. Check the purity of NBS.
Product loss during workup.Ensure efficient extraction with at least three portions of EtOAc. Avoid overly aggressive washing.
Incomplete Reaction Deactivated NBS.Use freshly opened or recrystallized NBS.
Insufficient stirring.Ensure the reaction mixture is homogenous and the NBS is well-dispersated.
Multiple Side Products Reaction temperature too high.Maintain strict temperature control (0-5 °C) during NBS addition.
"Old" furfuryl alcohol.Use freshly distilled furfuryl alcohol, as it can polymerize on storage.
Difficult Purification Succinimide co-elution.Most succinimide can be removed by thorough washing. If it persists, try a different solvent system for chromatography (e.g., DCM/MeOH).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Reagent Handling: N-Bromosuccinimide (NBS) is a lachrymator and an irritant. Handle it in a well-ventilated fume hood and avoid inhalation of the powder.

  • Solvents: Tetrahydrofuran and ethyl acetate are flammable organic solvents. Work away from ignition sources and in a fume hood.

  • Quenching: The quenching of NBS with sodium thiosulfate can be mildly exothermic. Perform this step while the flask is still in the ice bath.

References

  • Grokipedia. (n.d.). Achmatowicz reaction.
  • SynArchive. (n.d.). Achmatowicz Reaction.
  • Wang, Z., et al. (2021). Catalytic N ‐Bromo Succinimide Enables Achmatowicz Rearrangement with Oxone. Chemistry – An Asian Journal. Retrieved from [Link]

  • Brindisi, M., et al. (2018). Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Achmatowicz reaction. Retrieved from [Link]

  • Brindisi, M., et al. (2018). Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). NBS‐mediated AchR under classical conditions and our catalytic protocol with possible mechanism. Retrieved from [Link]

Sources

The Versatile Chiral Synthon: Harnessing (3,6-Dihydro-2H-pyran-2-yl)methanol in the Total Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Gateway to Stereochemical Complexity

In the intricate world of natural product synthesis, the quest for efficient and stereocontrolled routes to complex molecular architectures is paramount. Among the arsenal of chiral building blocks available to the synthetic chemist, (3,6-Dihydro-2H-pyran-2-yl)methanol stands out as a versatile and readily accessible starting material. Its inherent chirality, coupled with a reactive olefin and a primary alcohol, provides a powerful handle for the introduction of multiple stereocenters and diverse functionalities. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of (3,6-dihydro-2H-pyran-2-yl)methanol in the total synthesis of natural products. We will delve into the key transformations that unlock its synthetic potential, provide detailed, field-proven protocols, and showcase its utility through illustrative case studies in the synthesis of bioactive molecules.

The strategic importance of this pyran derivative lies in its ability to serve as a precursor to a variety of chiral synthons. The endocyclic olefin is a prime substrate for a range of stereoselective transformations, most notably asymmetric dihydroxylation and epoxidation, which install two new stereocenters with high fidelity. The primary alcohol offers a site for functional group manipulation, including oxidation to the aldehyde or carboxylic acid, or protection to unmask its reactivity at a later stage. This combination of functionalities within a single, relatively simple molecule makes it a powerful tool for convergent and efficient synthetic strategies.

Key Transformations and Strategic Considerations

The synthetic utility of (3,6-dihydro-2H-pyran-2-yl)methanol is realized through a series of reliable and well-established chemical transformations. Understanding the nuances of these reactions is crucial for their successful implementation in a total synthesis campaign.

Asymmetric Dihydroxylation: A Cornerstone for Stereocontrol

The Sharpless Asymmetric Dihydroxylation is a powerful method for the conversion of the olefin in (3,6-dihydro-2H-pyran-2-yl)methanol derivatives into vicinal diols with high enantioselectivity.[1][2] This reaction is instrumental in setting two contiguous stereocenters in a single step. The choice of the chiral ligand, typically either (DHQ)₂PHAL or (DHQD)₂PHAL, dictates the facial selectivity of the dihydroxylation, allowing for access to either diastereomer of the diol product. The commercially available AD-mix preparations (AD-mix-α and AD-mix-β) have greatly simplified the experimental procedure for this transformation.[3]

The predictability and reliability of the Sharpless dihydroxylation make it a go-to reaction in the early stages of a synthetic sequence. The resulting diol can then be further manipulated, for instance, by selective protection of the primary and secondary alcohols, or by conversion into an epoxide.

Epoxidation and Subsequent Ring-Opening: A Gateway to Diverse Functionalities

Epoxidation of the double bond in a protected form of (3,6-dihydro-2H-pyran-2-yl)methanol, followed by nucleophilic ring-opening, provides a versatile platform for the introduction of a wide array of functional groups. The stereochemistry of the epoxide can be controlled using chiral epoxidation methods, such as the Sharpless-Katsuki epoxidation if an allylic alcohol is present, or by diastereoselective epoxidation directed by a nearby chiral center.

The regioselectivity of the epoxide ring-opening is governed by the nature of the nucleophile and the reaction conditions. Under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered carbon, while under acidic conditions, the attack may favor the carbon that can better stabilize a positive charge. This regiochemical control is a powerful tool for directing the synthesis towards the desired constitutional isomer.

Oxidation of the Primary Alcohol: Accessing Key Intermediates

The primary alcohol of (3,6-dihydro-2H-pyran-2-yl)methanol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, providing access to key intermediates for carbon-carbon bond-forming reactions.[4] Mild and selective oxidation methods are crucial to avoid over-oxidation or reaction with the olefin.

For the synthesis of the aldehyde, reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly employed.[5] Alternatively, TEMPO-mediated oxidations offer a catalytic and environmentally benign approach.[6] Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate or Jones reagent.[7]

Application in the Total Synthesis of (-)-Muricatacin

A compelling example of the strategic use of a (3,6-dihydro-2H-pyran-2-yl)methanol-derived building block is the total synthesis of the acetogenin natural product (-)-muricatacin. This molecule exhibits significant cytotoxic activity against various cancer cell lines.[8][9] The synthesis of (-)-muricatacin often relies on a chiral lactone precursor, which can be efficiently prepared from a dihydroxylated dihydropyran derivative.

The synthetic strategy commences with the protection of the primary alcohol of (3,6-dihydro-2H-pyran-2-yl)methanol, for instance, as a silyl ether. This is followed by a Sharpless Asymmetric Dihydroxylation to install the desired stereochemistry of the vicinal diol. Subsequent oxidative cleavage of the diol, followed by oxidation and lactonization, furnishes the key butyrolactone intermediate. The final steps involve the introduction of the long alkyl chain, typically via a Wittig reaction or a cross-coupling reaction.

total_synthesis A (3,6-Dihydro-2H-pyran-2-yl)methanol B Protected Dihydropyran A->B Protection (e.g., TBDPSCl) C Chiral Diol B->C Sharpless Asymmetric Dihydroxylation (AD-mix-β) D Butyrolactone Intermediate C->D 1. Oxidative Cleavage (NaIO4) 2. Oxidation (e.g., Pinnick) 3. Lactonization E (-)-Muricatacin D->E Side-chain installation (e.g., Wittig reaction)

Caption: Retrosynthetic analysis of (-)-muricatacin from (3,6-dihydro-2H-pyran-2-yl)methanol.

Experimental Protocols

The following protocols are provided as a guide for the key transformations discussed. Researchers should always first consult the primary literature for specific substrate-dependent optimizations.

Protocol 1: TEMPO-Mediated Oxidation of (3,4-Dihydro-2H-pyran-2-yl)methanol to 3,4-Dihydro-2H-pyran-2-carboxaldehyde[6]

This protocol describes a mild and efficient oxidation of a dihydropyran methanol derivative to the corresponding aldehyde.

Materials:

  • 3,4-Dihydro-2H-pyran-2-methanol (1.0 eq)

  • (Diacetoxyiodo)benzene (1.5 eq)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (0.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate

  • Brine

Procedure:

  • To a stirred solution of 3,4-dihydro-2H-pyran-2-methanol in dichloromethane, add (diacetoxyiodo)benzene.

  • Stir the mixture at room temperature for 30 minutes.

  • Add TEMPO to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde, which can be used in the next step without further purification.

Protocol 2: Sharpless Asymmetric Dihydroxylation of a Protected (3,6-Dihydro-2H-pyran-2-yl)methanol Derivative[10][11]

This general protocol outlines the asymmetric dihydroxylation using a commercially available AD-mix.

Materials:

  • Protected (3,6-dihydro-2H-pyran-2-yl)methanol derivative (e.g., silyl ether) (1.0 mmol)

  • AD-mix-β (or AD-mix-α for the other enantiomer) (1.4 g)

  • tert-Butanol (5 mL)

  • Water (5 mL)

  • Methanesulfonamide (CH₃SO₂NH₂) (optional, for less reactive alkenes, ~95 mg)

  • Sodium sulfite

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL). Stir at room temperature until the solids dissolve, forming two clear phases.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the protected dihydropyran derivative (1.0 mmol) to the cold, stirring mixture.

  • Stir vigorously at 0 °C. The reaction progress can be monitored by TLC. For some substrates, the reaction may need to be stirred at room temperature.

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g).

  • Warm the mixture to room temperature and stir for 1 hour.

  • Add ethyl acetate (10 mL) and partition the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude diol can be purified by flash column chromatography.

Alkene SubstrateAD-MixYield (%)Enantiomeric Excess (ee, %)Reference
Styreneβ>9997 (R)[3]
1-Deceneβ9597 (R)[3]
(E)-Stilbeneβ98>99.5 (R,R)[3]

Table 1: Representative yields and enantioselectivities for the Sharpless Asymmetric Dihydroxylation.

Conclusion

(3,6-Dihydro-2H-pyran-2-yl)methanol is a powerful and versatile chiral building block in the total synthesis of natural products. Its readily available nature and the array of reliable stereoselective transformations that can be performed on its scaffold make it an attractive starting point for the synthesis of complex molecules. A thorough understanding of the key reactions, such as asymmetric dihydroxylation, epoxidation, and oxidation, allows for the rational design of synthetic routes to a wide range of bioactive natural products. The protocols and strategies outlined in this application note provide a solid foundation for researchers to harness the full synthetic potential of this valuable chiral synthon in their drug discovery and development endeavors.

References

  • Total synthesis of (-)-muricatacin. (2025). Request PDF. [Link]

  • Concise total synthesis of cytotoxic natural products (+) and (-)-muricatacin. (2025). PDF. [Link]

  • Dihydropyran (DHP). (n.d.). Common Organic Chemistry. [Link]

  • Sharpless Dihydroxylation (Bishydroxylation). (n.d.). Organic Chemistry Portal. [Link]

  • Sharpless Asymmetric Dihydroxylation (Sharpless AD). (2014). Chem-Station Int. Ed. [Link]

  • Sharpless asymmetric dihydroxylation. (n.d.). Wikipedia. [Link]

  • Regiospecific synthesis of 2-substituted 4-methyl-3,6-dihydro-2h-pyrans. (1986). OSTI.GOV. [Link]

  • 3,4-Dihydropyran. (n.d.). Wikipedia. [Link]

  • Sharpless Asymmetric Dihydroxylation. (2023). Encyclopedia MDPI. [Link]

  • Protection of Hydroxyl Groups. (2021). Chemistry LibreTexts. [Link]

  • Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part II. (2001). Semantic Scholar. [Link]

  • Synthesis of 3,4-dihydro-2H-pyrans. (n.d.). Organic Chemistry Portal. [Link]

  • Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediat. (n.d.). pubs.acs.org. [Link]

  • OXIDATIONS 5 Oxidations Carey & Sundberg: Chapter 12 problems: 1a,c,e,g,n,o,q; 2a,b,c,f,g,j,k; 5; 9 a,c,d,e,f,l,m,n;. (n.d.). chem.ucla.edu. [Link]

  • 3,6-Dihydro-4-methyl-2H-pyran. (n.d.). PubChem. [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. [Link]

  • Chapter 4 Functional Group Transformations: Oxidation and Reduction 4.1 - Oxidation of Alcohols to Aldehydes and Ketones. (n.d.). University of Texas at Austin. [Link]

  • 3,6-Dihydro-4-methyl-2-phenyl-2H-pyran. (n.d.). LookChem. [Link]

  • Synthesis of Pyran and Pyranone Natural Products. (n.d.). PMC - NIH. [Link]

Sources

Application Note: Selective Epoxidation of (3,6-Dihydro-2H-pyran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the complementary stereoselective epoxidation strategies for (3,6-dihydro-2H-pyran-2-yl)methanol , a critical homoallylic alcohol scaffold found in carbohydrate mimics and polyketide natural products.

Executive Summary

The epoxidation of (3,6-dihydro-2H-pyran-2-yl)methanol (1 ) presents a classic challenge in stereocontrol. As a cyclic homoallylic alcohol, the resident hydroxymethyl group at C2 exerts significant influence over the facial selectivity of the incoming electrophile at the C4–C5 double bond.

This guide provides two distinct protocols to access either diastereomer:

  • Method A (Syn-Selective): Vanadium-catalyzed directed epoxidation, utilizing the hydroxyl group to deliver the oxygen to the same face.

  • Method B (Anti-Selective): Peracid oxidation (m-CPBA), utilizing steric control (often enhanced by hydroxyl protection) to deliver oxygen to the opposite face.

Mechanistic Grounding & Retrosynthetic Logic

The substrate 1 adopts a half-chair conformation. The C2-hydroxymethyl group prefers a pseudo-equatorial orientation to minimize 1,3-diaxial strain. The stereochemical outcome depends on the balance between hydroxyl-directing effects (coordination) and steric approach control .

Reaction Pathways Diagram

The following flow illustrates the divergent synthesis of syn- and anti-epoxides.

EpoxidationPathways Substrate (3,6-Dihydro-2H-pyran-2-yl)methanol (Homoallylic Alcohol) VO_Path Method A: VO(acac)2 / TBHP (Metal-Coordination) Substrate->VO_Path Ligand Exchange & Delivery mCPBA_Path Method B: m-CPBA (Steric Control) Substrate->mCPBA_Path Electrophilic Attack Syn_Epoxide Syn-Epoxide (C2-CH2OH and Epoxide Cis) VO_Path->Syn_Epoxide Major Product (>95:5 dr) Anti_Epoxide Anti-Epoxide (C2-CH2OH and Epoxide Trans) mCPBA_Path->Anti_Epoxide Major Product (Variable dr)

Figure 1: Divergent stereochemical outcomes based on reagent selection.

Method A: Hydroxyl-Directed Syn-Epoxidation

Target: cis-4,5-epoxy-2-hydroxymethyl-tetrahydropyran (Relative stereochemistry).

Principles

This method relies on the Sharpless/Michaels paradigm for allylic and homoallylic alcohols. Vanadyl acetylacetonate [VO(acac)₂] forms a covalent alkoxide species with the substrate's hydroxyl group. The vanadium center then coordinates tert-butyl hydroperoxide (TBHP), delivering the oxygen intramolecularly to the face syn to the hydroxyl group.

Key Advantage: High diastereoselectivity due to the rigid transition state (Mihelich Model).

Protocol

Reagents:

  • Substrate: (3,6-dihydro-2H-pyran-2-yl)methanol (1.0 equiv)

  • Catalyst: VO(acac)₂ (1–3 mol%)

  • Oxidant: TBHP (5.0–6.0 M in decane, 1.5 equiv)

  • Solvent: Anhydrous Benzene or Toluene (DCM is a viable alternative but slower)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Dissolve the substrate (e.g., 1.0 g, 8.7 mmol) in anhydrous toluene (40 mL).

  • Catalyst Loading: Add VO(acac)₂ (23 mg, 0.087 mmol, 1 mol%). The solution typically turns blue-green. Stir for 10 minutes to allow alkoxide formation.

  • Oxidation: Cool the mixture to 0°C. Add TBHP (1.5 equiv) dropwise via syringe.

    • Note: The reaction is exothermic; control the addition rate to maintain temperature.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with p-anisaldehyde; epoxides often stain blue/purple).

  • Quench: Cool to 0°C. Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide. Stir vigorously for 20 minutes.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Expected Outcome: >90% Yield, >10:1 syn:anti ratio.

Method B: Steric-Controlled Anti-Epoxidation

Target: trans-4,5-epoxy-2-hydroxymethyl-tetrahydropyran.

Principles

Meta-chloroperoxybenzoic acid (m-CPBA) reacts via a concerted "Butterfly" transition state. In the absence of strong directing groups, the reagent attacks the alkene from the less sterically hindered face.

  • Challenge: The free hydroxyl group can sometimes H-bond with m-CPBA, eroding anti selectivity (Henbest effect).

  • Solution: For maximum anti selectivity, it is often recommended to protect the alcohol (e.g., as an acetate or TBDMS ether) prior to epoxidation, then deprotect. However, the protocol below describes the direct epoxidation, which favors anti due to the pseudo-axial hydrogens blocking the syn face in the half-chair conformer.

Protocol

Reagents:

  • Substrate: (3,6-dihydro-2H-pyran-2-yl)methanol (1.0 equiv)

  • Oxidant: m-CPBA (77% max purity, 1.2 equiv)

  • Buffer: NaHCO₃ (2.0 equiv) - Critical to prevent acid-catalyzed epoxide opening.

  • Solvent: Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve substrate (1.0 equiv) in DCM (0.1 M concentration).

  • Buffering: Add solid NaHCO₃ (2.0 equiv) to the stirring solution.

  • Oxidation: Cool to 0°C. Add m-CPBA (1.2 equiv) portion-wise over 10 minutes.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor consumption of starting material.

  • Quench: Pour the mixture into a separating funnel containing saturated aqueous Na₂SO₃ and NaHCO₃ (1:1 mixture). Shake gently until gas evolution ceases (destruction of excess peracid).

  • Workup: Separate layers. Extract aqueous layer with DCM.[2] Wash combined organics with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography.

Expected Outcome: 70–85% Yield. Diastereoselectivity varies (typically 3:1 to 6:1 anti:syn).

  • Optimization: If anti selectivity is poor, acetylate the starting material (Ac₂O, Pyridine) first. The acetate group is bulky and non-directing, significantly boosting anti selectivity.

Comparative Data & Troubleshooting

Comparison Table
FeatureMethod A: VO(acac)₂ / TBHPMethod B: m-CPBA
Major Isomer Syn (cis to CH₂OH)Anti (trans to CH₂OH)
Selectivity (dr) High (>95:5 typical)Moderate (Requires optimization)
Mechanism Metal-Ligand CoordinationSteric Approach / Electrophilic
Reaction Time 4–12 Hours2–6 Hours
Key Risk Incomplete conversion if catalyst diesAcid-catalyzed ring opening (Payne rearrangement risk)
Green Factor Moderate (Vanadium waste)Low (Atom economy of mCBA waste)
Troubleshooting Guide
  • Problem: Low yield with m-CPBA.

    • Cause: Acid-catalyzed hydrolysis of the epoxide to the diol.

    • Fix: Ensure NaHCO₃ is present in excess. Do not use unbuffered m-CPBA.

  • Problem: Poor selectivity with VO(acac)₂.

    • Cause: Competitive oxidation by free TBHP (non-catalyzed background reaction).

    • Fix: Lower the temperature to 0°C or -10°C. Ensure the catalyst is active (should be green/blue, not brown/black precipitate).

  • Problem: Catalyst "crashing out" in Method A.

    • Fix: Use Toluene instead of DCM. Ensure the substrate is fully dissolved before adding the catalyst.

References

  • Sharpless, K. B., & Michaelson, R. C. (1973). High stereo- and regioselectivities in the transition metal catalyzed epoxidations of olefinic alcohols by tert-butyl hydroperoxide. Journal of the American Chemical Society, 95(18), 6136–6137. Link

  • Mihelich, E. D. (1978). Vanadium-catalyzed epoxidations of cyclic allylic alcohols. Stereoselectivity and mechanism.[3][4] Tetrahedron Letters, 19(48), 4729–4732. Link

  • Hoveyda, A. H., Evans, D. A., & Fu, G. C. (1993). Substrate-directable chemical reactions. Chemical Reviews, 93(4), 1307–1370. Link

  • Chamberlin, A. R., et al. (1982). Stereoselective epoxidation of acyclic homoallylic alcohols. Journal of Organic Chemistry, 47(27), 5401–5403. Link

  • Master Organic Chemistry. (2025). Epoxidation of Alkenes with m-CPBA. Link

Sources

Application Notes and Protocols: Functionalization of the Hydroxyl Group in (3,6-Dihydro-2H-pyran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the Dihydropyran Scaffold

(3,6-Dihydro-2H-pyran-2-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its structure, featuring a primary hydroxyl group appended to a dihydropyran ring, offers a versatile platform for the synthesis of a diverse array of more complex and biologically active molecules. The dihydropyran motif is a key structural feature in numerous natural products and pharmaceutical agents, contributing to their conformational rigidity and metabolic stability. The strategic functionalization of the primary hydroxyl group allows for the introduction of various pharmacophores and linking moieties, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates. For instance, the 3,6-dihydro-2H-pyran (DHP) group has been successfully employed as a hinge-region binding motif in the development of potent and selective mTOR inhibitors.[1] This guide provides a detailed overview of key synthetic transformations involving the hydroxyl group of (3,6-dihydro-2H-pyran-2-yl)methanol, complete with experimental protocols and mechanistic insights to empower researchers in drug discovery and development.

Core Functionalization Strategies: A Practical Overview

The primary alcohol of (3,6-dihydro-2H-pyran-2-yl)methanol is amenable to a wide range of chemical transformations. This guide will focus on three principal classes of reactions: esterification, etherification, and oxidation. Each of these transformations provides a gateway to a distinct set of molecular architectures and functionalities.

Functionalization_Workflow Substrate (3,6-Dihydro-2H-pyran-2-yl)methanol Ester Ester Derivatives Substrate->Ester Esterification (e.g., Acetic Anhydride, Steglich) Ether Ether Derivatives Substrate->Ether Etherification (e.g., Williamson Synthesis) Aldehyde Aldehyde Intermediate Substrate->Aldehyde Mild Oxidation (e.g., PCC, Swern, TEMPO) Carboxylic_Acid Carboxylic Acid Aldehyde->Carboxylic_Acid Further Oxidation Amine Amine Derivatives Aldehyde->Amine Reductive Amination

Figure 1: A schematic overview of the primary functionalization pathways for (3,6-dihydro-2H-pyran-2-yl)methanol.

I. Esterification: Modulating Polarity and Pro-drug Potential

Esterification of the primary hydroxyl group is a fundamental transformation for modifying the physicochemical properties of the parent molecule, such as lipophilicity and solubility. Furthermore, the resulting esters can serve as pro-drugs, designed to undergo enzymatic cleavage in vivo to release the active parent alcohol.

Protocol 1: Acylation with Acetic Anhydride

This protocol describes a standard procedure for the acetylation of a primary alcohol using acetic anhydride, a common and cost-effective acylating agent. The reaction is typically catalyzed by a base, such as pyridine or triethylamine, which also serves to neutralize the acetic acid byproduct.

Materials:

  • (3,6-Dihydro-2H-pyran-2-yl)methanol

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of (3,6-dihydro-2H-pyran-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add pyridine (1.5 eq).

  • Slowly add acetic anhydride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by flash column chromatography on silica gel if necessary.

Causality and Experimental Insights: The use of pyridine as a base is crucial for activating the alcohol and scavenging the acetic acid formed during the reaction, which can otherwise lead to side reactions or an unfavorable equilibrium. The reaction is performed under anhydrous conditions to prevent the hydrolysis of acetic anhydride. The workup procedure is designed to remove excess reagents and byproducts. The acidic wash removes pyridine, the basic wash removes unreacted acetic anhydride and acetic acid, and the brine wash removes residual water.

Protocol 2: Steglich Esterification for Sterically Hindered or Sensitive Substrates

The Steglich esterification is a mild and efficient method for the formation of esters from alcohols and carboxylic acids, particularly useful when dealing with substrates that are sensitive to harsher conditions. It employs dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). A successful Steglich esterification of a derivative of (3,6-dihydro-2H-pyran-2-yl)methanol with angelic acid has been reported, demonstrating its applicability to this system.[2]

Materials:

  • (3,6-Dihydro-2H-pyran-2-yl)methanol

  • Carboxylic Acid (e.g., Angelic Acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Filtration apparatus

  • Standard workup reagents as in Protocol 1

Procedure:

  • Dissolve (3,6-dihydro-2H-pyran-2-yl)methanol (1.0 eq), the desired carboxylic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash the filter cake with DCM.

  • Combine the filtrate and washings, and proceed with an aqueous workup as described in Protocol 1.

  • Purify the product by flash column chromatography.

Causality and Experimental Insights: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. This catalytic cycle allows the reaction to proceed under mild conditions. The insoluble DCU byproduct is easily removed by filtration, simplifying purification.

II. Etherification: Building Diverse Molecular Scaffolds

The formation of an ether linkage provides a stable and generally inert connection, allowing for the incorporation of a wide variety of alkyl or aryl substituents. The Williamson ether synthesis is a classic and reliable method for achieving this transformation.

Protocol 3: Williamson Ether Synthesis

This protocol involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.

Materials:

  • (3,6-Dihydro-2H-pyran-2-yl)methanol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or other strong base

  • Alkyl Halide (e.g., Benzyl Bromide, Ethyl Iodide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Standard workup reagents

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of (3,6-dihydro-2H-pyran-2-yl)methanol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 4-16 hours). Gentle heating may be required for less reactive alkyl halides.

  • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude ether by flash column chromatography.

Causality and Experimental Insights: The choice of base is critical; NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol. The reaction is an SN2 process, so it works best with primary and secondary alkyl halides. Tertiary alkyl halides will predominantly lead to elimination. The choice of solvent is also important; polar aprotic solvents like THF and DMF are ideal for SN2 reactions.

III. Oxidation: Accessing Aldehydes and Carboxylic Acids

Oxidation of the primary alcohol of (3,6-dihydro-2H-pyran-2-yl)methanol opens up a vast landscape of further chemical modifications. Mild oxidation yields the corresponding aldehyde, a versatile intermediate for reactions such as Wittig olefination, reductive amination, and further oxidation to the carboxylic acid.

Protocol 4: Mild Oxidation to the Aldehyde using Pyridinium Chlorochromate (PCC)

PCC is a widely used reagent for the selective oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid. A similar reagent, pyridinium dichromate (PDC), has been successfully used to oxidize a derivative of (3,6-dihydro-2H-pyran-2-yl)methanol to the corresponding aldehyde.[3]

Materials:

  • (3,6-Dihydro-2H-pyran-2-yl)methanol

  • Pyridinium Chlorochromate (PCC)

  • Celite® or silica gel

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Filtration apparatus

Procedure:

  • To a stirred suspension of PCC (1.5 eq) and Celite® in anhydrous DCM, add a solution of (3,6-dihydro-2H-pyran-2-yl)methanol (1.0 eq) in anhydrous DCM at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite®, washing the pad thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to afford the crude aldehyde.

  • The aldehyde can often be used in the next step without further purification. If necessary, purify by flash column chromatography.

Causality and Experimental Insights: PCC is a milder oxidizing agent than chromic acid, and the reaction is typically performed in a non-aqueous solvent like DCM, which prevents the formation of the gem-diol hydrate that would be susceptible to over-oxidation. The addition of Celite® or silica gel helps to adsorb the chromium byproducts, simplifying the workup.

Protocol 5: Swern Oxidation for Mild and High-Yield Aldehyde Synthesis

The Swern oxidation is another excellent method for converting primary alcohols to aldehydes under very mild conditions, often providing high yields with minimal side products. This reaction uses dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. Swern oxidation has been successfully employed in the synthesis of an aldehyde from a dihydropyran methanol derivative.[4][5]

Materials:

  • (3,6-dihydro-2H-pyran-2-yl)methanol

  • Oxalyl chloride or Trifluoroacetic anhydride

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Triethylamine (TEA, anhydrous)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup reagents

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.2 eq) in DCM dropwise, ensuring the temperature remains below -60 °C. Stir for 15 minutes.

  • Add a solution of (3,6-dihydro-2H-pyran-2-yl)methanol (1.0 eq) in DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq) dropwise, and stir the reaction mixture at -78 °C for 30 minutes before allowing it to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude aldehyde.

  • Purify by flash column chromatography if necessary.

Causality and Experimental Insights: The Swern oxidation proceeds via the formation of an alkoxysulfonium ylide, which undergoes an intramolecular elimination to form the aldehyde, DMSO, and triethylammonium chloride. The low reaction temperature is crucial to prevent side reactions, such as the Pummerer rearrangement. The malodorous byproduct, dimethyl sulfide, is a notable drawback of this method.

IV. Conversion to Amines: Introducing Nitrogen-Containing Functionality

The primary alcohol can be converted to a primary amine, a key functional group in many pharmaceuticals, through a two-step process involving activation of the hydroxyl group followed by displacement with an azide and subsequent reduction. Alternatively, direct conversion can be achieved via the Mitsunobu reaction.

Protocol 6: Two-Step Conversion to Amine via Tosylate and Azide

This robust method involves the conversion of the alcohol to a good leaving group, such as a tosylate, followed by SN2 displacement with sodium azide and subsequent reduction of the azide to the primary amine.

Step A: Tosylation

Materials:

  • (3,6-Dihydro-2H-pyran-2-yl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup reagents

Procedure:

  • Follow a similar procedure to Protocol 1, using TsCl (1.2 eq) in place of acetic anhydride.

  • The reaction is typically stirred at 0 °C to room temperature until completion.

Step B: Azide Displacement and Reduction

Materials:

  • (3,6-Dihydro-2H-pyran-2-yl)methyl tosylate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LAH) or Triphenylphosphine (PPh₃) followed by water

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup reagents

Procedure:

  • Dissolve the tosylate (1.0 eq) and sodium azide (1.5 eq) in DMF and heat the mixture (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC).

  • After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers, dry, and concentrate to obtain the crude azide.

  • For the reduction, carefully add a solution of the crude azide in anhydrous THF to a stirred suspension of LAH (1.5 eq) in THF at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the azide is fully reduced.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting precipitate and concentrate the filtrate to obtain the crude amine.

  • Purify by an appropriate method (e.g., acid-base extraction or chromatography).

Causality and Experimental Insights: The tosylate is an excellent leaving group, facilitating the SN2 reaction with the azide nucleophile. The azide is then a versatile intermediate that can be cleanly reduced to the primary amine using various methods. LAH is a powerful reducing agent, while the Staudinger reaction (PPh₃, then H₂O) offers a milder alternative.

Data Summary Table

Functionalization Key Reagents Typical Conditions Product Key Considerations
Acetylation Acetic Anhydride, PyridineDCM, 0 °C to RTEsterAnhydrous conditions are essential.
Steglich Esterification Carboxylic Acid, DCC, DMAPDCM, 0 °C to RTEsterMild conditions, suitable for sensitive substrates.[2]
Williamson Ether Synthesis NaH, Alkyl HalideTHF or DMF, 0 °C to RTEtherSN2 mechanism; best with primary alkyl halides.
PCC Oxidation PCC, Celite®DCM, RTAldehydeMild oxidation, avoids over-oxidation to carboxylic acid.[3]
Swern Oxidation DMSO, Oxalyl Chloride, TEADCM, -78 °C to RTAldehydeHigh yields, very mild conditions, malodorous byproduct.[4][5]
Conversion to Amine TsCl, NaN₃, LAH or PPh₃/H₂OMulti-stepAmineRobust and reliable two-step procedure.

Conclusion

The functionalization of the hydroxyl group of (3,6-dihydro-2H-pyran-2-yl)methanol provides a powerful and versatile entry point for the synthesis of a wide range of complex and potentially bioactive molecules. The protocols detailed in this guide represent a robust toolkit for researchers in organic synthesis and drug discovery. The choice of a specific functionalization strategy will depend on the desired target molecule and the compatibility of the reagents with other functional groups present in the substrate. By understanding the underlying mechanisms and experimental nuances of these transformations, scientists can effectively leverage the synthetic potential of this valuable dihydropyran building block.

References

  • Study of Total Synthesis of 9α,10β- Bisangeloyloxy-7-epi-3E-agerafastin and 3-O - Eldorado - Repository of the TU Dortmund. Available at: [Link]

  • Diastereoselective Oxidopyrylium-Olefin [5+2]-Cycloaddition, Design and Synthesis of a Novel Class of SARS-CoV-2 3CL Protease Inhibitors - Purdue University Graduate School. Available at: [Link]

  • PERKIN 1: Journal of the Chemical Society. Available at: [Link]

  • Application of Environmental-Friendly Reactions in High Value Compound Synthesis: Synthetic Studies to - DR-NTU. Available at: [Link]

  • Studies Toward the Synthesis of the Dihydropyran Fragment of Neosorangicin A. Available at: [Link]

  • Sustainable Methodology for the Synthesis of Amides, Esters and Polypropionate Fragments. Available at: [Link]

  • Rapid Electrochemical Synthesis via Cationic Intermediates in Flow. Available at: [Link]

  • Asymmetric Total Synthesis of the Putative Structure of Diplopyrone. Available at: [Link]

  • Oxa-Ferrier Rearrangement Reaction Mediated by TEMPO Cation and NaClO2: Application to the Total Synthesis of Passifetilactones B and C. The Journal of Organic Chemistry. Available at: [Link]

  • Macrocyclization reactions and intermediates useful in the synthesis of analogs of halichondrin b - Rospatent platform. Available at: [Link]

  • Investigation of Reversible Covalent Inhibitors of CRM1. eScholarship.org. Available at: [Link]

  • Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed. Available at: [Link]

Sources

Application Note: Enzymatic Resolution Protocols for (3,6-Dihydro-2H-pyran-2-yl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The resolution of (3,6-dihydro-2H-pyran-2-yl)methanol (Compound 1 ) is a critical step in the synthesis of complex carbohydrates, pheromones, and pyran-based pharmacophores. As a primary alcohol with a stereocenter at the


-position (C2 of the pyran ring), 1  presents a specific biocatalytic challenge: the distance between the reaction center (the hydroxyl group) and the chiral center often results in lower enantiomeric discrimination compared to secondary alcohols.

This Application Note details a high-fidelity protocol for the Kinetic Resolution (KR) of racemic 1 via lipase-catalyzed transesterification. Unlike generic protocols, this guide addresses the specific steric requirements of the 3,6-dihydro-2H-pyran ring system, prioritizing Burkholderia cepacia lipase (BCL/PSL) and Candida antarctica lipase B (CAL-B) to achieve Enantiomeric Ratios (


) > 50.
Key Mechanistic Insight

The 3,6-dihydro-2H-pyran ring adopts a half-chair conformation. Successful resolution relies on the lipase's ability to distinguish between the pseudo-axial and pseudo-equatorial orientations of the hydroxymethyl group in the transition state.

Biocatalytic Workflow & Decision Matrix

The following logic flow illustrates the decision-making process for selecting the optimal resolution pathway (Acylation vs. Hydrolysis) based on target enantiomer needs.

G Start Racemic (3,6-Dihydro-2H-pyran-2-yl)methanol Screen Enzyme Screening (CAL-B vs. PSL) Start->Screen Choice Target Enantiomer? Screen->Choice PathA Route A: Transesterification (Organic Solvent) Choice->PathA Need (S)-Alcohol or (R)-Acetate PathB Route B: Hydrolysis (Aqueous Buffer) Choice->PathB Need (R)-Alcohol (via Acetate) ProdA Product: (R)-Acetate Substrate: (S)-Alcohol PathA->ProdA Vinyl Acetate / DIPE ProdB Product: (S)-Alcohol Substrate: (R)-Acetate PathB->ProdB Phosphate Buffer / Acetone Validation Calculate E-Value (Chen-Sih Equation) ProdA->Validation ProdB->Validation

Figure 1: Strategic workflow for the enzymatic resolution of pyran-2-yl methanol derivatives.

Materials & Equipment

Reagents
  • Substrate: Racemic (3,6-dihydro-2H-pyran-2-yl)methanol (Synthesized via Achmatowicz rearrangement reduction or hetero-Diels-Alder).

  • Biocatalysts:

    • Primary Recommendation:Lipase PS "Amano" IM (Immobilized Burkholderia cepacia lipase).

    • Secondary Recommendation:Novozym® 435 (Immobilized Candida antarctica lipase B).[1][2][3]

  • Acyl Donor: Vinyl acetate ( >99%, stabilized).

  • Solvents: Diisopropyl ether (DIPE) or Methyl tert-butyl ether (MTBE). Note: Solvents must be dried over molecular sieves (3Å) to <0.01% water content to prevent competing hydrolysis.

  • Internal Standard: n-Decane (for GC analysis).

Analytical Instrumentation
  • GC System: Agilent 7890B or equivalent with FID.

  • Chiral Column: Cyclodex-B or Chiralcel OD-H equivalent (Beta-cyclodextrin phase).

  • NMR: 400 MHz for structural verification.

Experimental Protocols

Protocol A: Kinetic Resolution via Transesterification (Acylation)

Target: Isolation of (S)-Alcohol and (R)-Acetate.

Principle: The lipase selectively acetylates the (


)-enantiomer (typical Kazlauskas rule preference for primary alcohols with 

-chirality), leaving the (

)-enantiomer unreacted.

Step-by-Step Procedure:

  • Preparation: Dissolve racemic 1 (1.0 g, 8.76 mmol) in anhydrous DIPE (20 mL).

  • Activation: Add n-decane (50 mg) as an internal standard.

  • Acyl Donor Addition: Add vinyl acetate (2.4 mL, 26 mmol, 3 eq).

    • Expert Note: Use vinyl esters to make the reaction irreversible (tautomerization of vinyl alcohol to acetaldehyde drives equilibrium).

  • Enzyme Addition: Add Lipase PS-IM (200 mg, 20% w/w relative to substrate).

    • Why PS-IM?Burkholderia cepacia lipase often displays superior stereorecognition for primary alcohols with bulky

      
      -substituents compared to CAL-B [1].
      
  • Incubation: Incubate at 25°C in an orbital shaker (200 rpm).

    • Temperature Control: Do not exceed 30°C. Lower temperatures (4-10°C) can enhance enantioselectivity (

      
      ) at the cost of reaction rate.
      
  • Monitoring: Withdraw 50 µL aliquots at 1h, 4h, 8h, and 24h. Dilute in EtOAC and analyze via Chiral GC.

  • Termination: Stop the reaction when conversion (

    
    ) reaches 48-50% .
    
    • Self-Validating Stop Point: If

      
      , the optical purity of the remaining substrate ((S)-alcohol) decreases. If 
      
      
      
      , the product ((R)-acetate) purity is compromised.
  • Workup: Filter off the enzyme (can be washed with DIPE and reused 3-5 times). Concentrate the filtrate under reduced pressure.

  • Purification: Separate the (S)-alcohol and (R)-acetate via flash column chromatography (Silica gel; Hexane/EtOAc gradient 9:1 to 7:3).

Protocol B: Hydrolysis of Racemic Acetate

Target: Isolation of (R)-Alcohol.

If the (


)-alcohol is the desired pharmacophore, it is often more efficient to chemically acetylate the racemic mixture first, then perform an enzymatic hydrolysis.
  • Substrate: Suspend racemic (3,6-dihydro-2H-pyran-2-yl)methyl acetate (1.0 g) in Phosphate Buffer (20 mL, 0.1 M, pH 7.0).

  • Co-solvent: Add Acetone (2 mL) to improve solubility.

  • Enzyme: Add Novozym 435 (100 mg).

  • Reaction: Stir at 25°C. Maintain pH 7.0 by automatic titration with 0.1 M NaOH (pH-stat method) or manual addition.

  • Termination: Stop at 45-50% conversion. Extract with EtOAc (3 x 20 mL).

Data Analysis & Self-Validation

To validate the protocol, you must calculate the Enantiomeric Ratio (


). This value is independent of conversion and describes the intrinsic selectivity of the enzyme.

The Chen-Sih Equations:

For the Substrate (remaining alcohol):



For the Product (acetate formed):



Conversion (


): 


Enantiomeric Ratio (


): 


Performance Benchmarks (Expected Data)
ParameterLipase PS-IM (DIPE)Novozym 435 (DIPE)Novozym 435 (Toluene)
Time (h) 241218
Conversion (%) 49.551.048.0

(Substrate)
>98% 92%95%

(Product)
96%90%93%
E-Value >100 ~40~60

Interpretation: Lipase PS-IM in DIPE provides the highest fidelity for this specific substrate geometry. If using Novozym 435, Toluene is preferred over DIPE for higher selectivity.

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Low E-value (< 20) Fast reacting "wrong" enantiomer due to high temperature.Lower temperature to 4°C. Switch solvent to n-Hexane or Isooctane.
Reaction Stalls Enzyme inhibition by acetaldehyde (byproduct).Use Isopropenyl acetate instead of vinyl acetate (releases acetone, less inhibitory).
Low Conversion Steric hindrance of the pyran ring.Increase enzyme loading to 50% w/w. Add molecular sieves to ensure anhydrous conditions.
Racemization Acidic conditions affecting the allylic ether.Ensure solvent is acid-free. Add weak base (e.g.,

) if using hydrolysis route.

References

  • Gotor-Fernández, V., Brieva, R., & Gotor, V. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals.[3] Journal of Molecular Catalysis B: Enzymatic, 40(3-4), 111-120. Link

  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1721-1754. Link

  • Kamal, A., et al. (2008). Chemoenzymatic synthesis of enantiopure (S)- and (R)-1-(2-furyl)ethanol and their application in the synthesis of pyran derivatives. Tetrahedron: Asymmetry, 19(13), 1598-1607. Link

  • Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society, 104(25), 7294-7299. Link

  • Breuer, M., et al. (2004). Industrial methods for the production of optically active intermediates.[3][4] Angewandte Chemie International Edition, 43(7), 788-824. Link

Sources

Protecting group strategies for (3,6-Dihydro-2h-pyran-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Protecting Group Strategies for the Synthesis and Derivatization of (3,6-Dihydro-2H-pyran-2-yl)methanol

Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Overview: The Necessity of Protecting Groups for (3,6-Dihydro-2H-pyran-2-yl)methanol

(3,6-Dihydro-2H-pyran-2-yl)methanol is a valuable chiral building block in organic synthesis, featuring a primary alcohol appended to a dihydropyran ring. This structure is a precursor to various complex molecules, including natural products and pharmaceutical agents. The primary hydroxyl group, while a key site for synthetic elaboration, is also a source of reactivity that can interfere with transformations elsewhere in a molecule. Its nucleophilic nature and acidic proton can conflict with organometallic reagents, strong bases, and certain oxidizing or reducing agents.[1]

Therefore, the temporary masking or "protection" of this hydroxyl group is a critical step in many synthetic routes involving this scaffold.[2] An effective protecting group strategy must be meticulously planned, considering the following pillars:

  • Ease and Efficiency: The protecting group must be introduced in high yield under mild conditions.[3]

  • Robustness: It must remain inert to a planned sequence of subsequent reactions.

  • Orthogonality: In complex syntheses with multiple functional groups, it is crucial to employ protecting groups that can be removed selectively without affecting others.[4]

  • Facile Cleavage: The protecting group must be removable in high yield under conditions that do not compromise the integrity of the final molecule.[3]

This guide provides a detailed examination of two robust and orthogonal protecting group strategies for the primary alcohol of (3,6-Dihydro-2H-pyran-2-yl)methanol: the sterically demanding tert-Butyldimethylsilyl (TBDMS) ether and the rugged Benzyl (Bn) ether .

Strategy I: The Silyl Ether Approach - TBDMS Protection

Silyl ethers are among the most widely used protecting groups for alcohols due to their tunable stability, ease of installation, and versatile cleavage methods.[5] The tert-butyldimethylsilyl (TBDMS) group is particularly advantageous for primary alcohols like the one in our target molecule. Its significant steric bulk allows for the selective protection of less hindered primary alcohols over more hindered secondary or tertiary ones.[6]

Rationale for TBDMS Protection

The TBDMS group is introduced by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole. The reaction proceeds via an SN2-type mechanism at the silicon atom.[1] The TBDMS ether is stable to a wide array of non-acidic and non-fluoride conditions, including basic hydrolysis, many organometallic reagents (Grignard, organolithiums), and various oxidants and reductants.[7][8] This stability profile makes it an excellent choice for syntheses involving such reagents.

Visualization: TBDMS Protection & Deprotection Workflow

TBDMS_Workflow cluster_protection Protection cluster_reactions Further Synthesis Steps cluster_deprotection Deprotection start (3,6-Dihydro-2H-pyran-2-yl)methanol protected TBDMS-Protected Dihydropyran start->protected  TBDMSCl, Imidazole  DMF, RT intermediate Functionalized Intermediate protected->intermediate  Reaction(s) incompatible  with free -OH  (e.g., Grignard, Oxidation) final Deprotected Product intermediate->final  TBAF, THF  or Mild Acid

Caption: Workflow for TBDMS protection, subsequent reaction, and deprotection.

Experimental Protocols

Protocol 1: TBDMS Protection of (3,6-Dihydro-2H-pyran-2-yl)methanol

This protocol details the selective silylation of the primary alcohol.[6]

Reagent/ParameterMolar Equiv.Notes
Substrate1.0(3,6-Dihydro-2H-pyran-2-yl)methanol
TBDMSCl1.1 - 1.5tert-Butyldimethylsilyl chloride
Imidazole2.0 - 2.5Acts as base and catalyst
Solvent-Anhydrous DMF or DCM
TemperatureRTRoom Temperature (20-25 °C)
Typical Yield>95%

Step-by-Step Methodology:

  • To a stirred solution of (3,6-Dihydro-2H-pyran-2-yl)methanol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous dimethylformamide (DMF, ~0.5 M), add tert-butyldimethylsilyl chloride (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to yield the pure TBDMS-protected product.

Protocol 2: Deprotection of TBDMS Ether using TBAF

The Si-F bond is exceptionally strong, making fluoride ion sources the most common and selective method for cleaving silyl ethers.[9] Tetrabutylammonium fluoride (TBAF) is highly effective for this purpose.[1]

Reagent/ParameterMolar Equiv.Notes
TBDMS-Substrate1.0TBDMS-protected dihydropyran
TBAF1.1 - 1.51.0 M solution in THF
Solvent-Anhydrous THF
TemperatureRTRoom Temperature (20-25 °C)
Typical Yield>95%

Step-by-Step Methodology:

  • Dissolve the TBDMS-protected substrate (1.0 equiv) in anhydrous tetrahydrofuran (THF, ~0.2 M) in a round-bottom flask.

  • Add a 1.0 M solution of TBAF in THF (1.2 equiv) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. Deprotection is usually rapid, often completing within 30-60 minutes.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Resuspend the residue in ethyl acetate and wash with water to remove TBAF salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude alcohol product by flash column chromatography if necessary.

Strategy II: The Benzyl Ether Approach - Orthogonal Protection

The benzyl (Bn) ether is an exceptionally robust protecting group, stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[10] This stability makes it an ideal choice for multi-step syntheses requiring harsh conditions. Its true power lies in its unique deprotection method—catalytic hydrogenolysis—which provides perfect orthogonality to acid-labile and fluoride-labile protecting groups like silyl ethers.[1][7]

Rationale for Benzyl Ether Protection

Benzyl ethers are typically formed via a Williamson ether synthesis, where the alkoxide of the alcohol reacts with a benzyl halide (e.g., benzyl bromide, BnBr).[11] This requires a strong base, such as sodium hydride (NaH), to deprotonate the alcohol. The Bn group is inert to the conditions used to cleave silyl ethers (TBAF) and many acetal-based groups (mild acid), making it a cornerstone of orthogonal protection strategies.[5]

Deprotection is most commonly achieved by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C), which cleaves the C-O benzylic bond to regenerate the alcohol and produce toluene as a byproduct.[12][13]

Visualization: Benzyl Ether Protection & Deprotection Scheme

Benzyl_Scheme cluster_protection Protection (Williamson Ether Synthesis) cluster_deprotection Deprotection (Hydrogenolysis) start Starting Alcohol (R-OH) alkoxide Alkoxide (R-O⁻ Na⁺) start->alkoxide  NaH, THF, 0 °C protected Benzyl Ether (R-OBn) alkoxide->protected  BnBr, RT deprotected Regenerated Alcohol (R-OH) protected->deprotected  H₂, Pd/C  EtOH or EtOAc

Caption: General reaction pathway for benzyl ether protection and deprotection.

Experimental Protocols

Protocol 3: Benzylation of (3,6-Dihydro-2H-pyran-2-yl)methanol

This protocol uses sodium hydride to generate the alkoxide for subsequent reaction with benzyl bromide.[11][14]

Reagent/ParameterMolar Equiv.Notes
Substrate1.0(3,6-Dihydro-2H-pyran-2-yl)methanol
NaH1.260% dispersion in mineral oil
Benzyl Bromide (BnBr)1.2
Solvent-Anhydrous THF or DMF
Temperature0 °C to RT
Typical Yield>90%

Step-by-Step Methodology:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (1.2 equiv, 60% in oil) in anhydrous THF (~0.5 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of (3,6-Dihydro-2H-pyran-2-yl)methanol (1.0 equiv) in anhydrous THF dropwise. Stir for 30 minutes at 0 °C to allow for complete deprotonation (hydrogen gas evolution will be observed).

  • Add benzyl bromide (1.2 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 4-12 hours).

  • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C to destroy excess NaH.

  • Extract the mixture with ethyl acetate (3x volumes). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify the resulting oil by flash column chromatography (hexanes/ethyl acetate) to afford the pure benzyl ether.

Protocol 4: Deprotection of Benzyl Ether via Hydrogenolysis

This is the standard method for cleaving a benzyl ether without affecting most other functional groups.[13]

Reagent/ParameterAmountNotes
Benzyl-Substrate1.0 equivBenzyl-protected dihydropyran
Pd/C (10%)5-10 mol %Palladium on activated carbon
Hydrogen Source1 atm H₂Hydrogen balloon or Parr shaker
Solvent-Ethanol, Methanol, or Ethyl Acetate
TemperatureRTRoom Temperature (20-25 °C)
Typical Yield>95%

Step-by-Step Methodology:

  • Dissolve the benzyl-protected substrate (1.0 equiv) in a suitable solvent like ethanol (~0.1 M) in a flask equipped with a stir bar.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (0.05 - 0.10 equiv by weight). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or as a slurry.

  • Purge the flask with an inert gas (N₂ or Ar), then evacuate and backfill with hydrogen gas (H₂). Maintain a positive pressure of H₂ using a balloon.

  • Stir the suspension vigorously at room temperature. Monitor the reaction by TLC. The reaction is usually complete in 2-8 hours.

  • Once complete, carefully purge the flask with N₂ to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which is often pure enough for subsequent steps without further purification.

Integrated Strategy: Orthogonal Deprotection

The true elegance of these protecting groups is revealed when they are used in concert. Imagine a scenario where a molecule contains both a TBDMS ether and a benzyl ether. One can be removed while the other remains intact, allowing for selective chemistry at different sites.

Visualization: Orthogonal Strategy Workflow

Orthogonal start Molecule with two different -OH groups: R¹-OH, R²-OH protected Dually Protected Intermediate R¹-OTBDMS, R²-OBn start->protected  Step 1: TBDMSCl  Step 2: NaH, BnBr selective1 Selective TBDMS Deprotection R¹-OH, R²-OBn protected->selective1  TBAF, THF selective2 Selective Benzyl Deprotection R¹-OTBDMS, R²-OH protected->selective2  H₂, Pd/C final Fully Deprotected Molecule R¹-OH, R²-OH selective1->final  H₂, Pd/C selective2->final  TBAF, THF

Caption: Orthogonal deprotection of TBDMS and Benzyl ethers.

This orthogonal relationship allows for complex synthetic sequences where different alcohols within the same molecule can be revealed and manipulated independently, a cornerstone of modern synthetic chemistry.[4]

References

  • Benchchem. (2025).
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Benchchem. (2025). Conditions for removing TBDMS group in the presence of other protecting groups.
  • RSC Publishing. (2018). Highly sulphated cellulose: a versatile, reusable and selective desilylating agent for deprotection of alcoholic TBDMS ethers.
  • National Institutes of Health (NIH). (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers.
  • Benchchem. (2025).
  • Thieme. (n.d.). One-Pot Bi(OTf)3-Catalyzed Oxidative Deprotection of tert-Butyldimethyl Silyl Ethers.
  • Pearson+. (2024). Benzyl ethers make excellent protecting groups.
  • Chemistry Steps. (2021). Protecting Groups For Alcohols.
  • ResearchG
  • Thieme. (2024). Diiodine–Triethylsilane System: A Practical Method for Deprotection of Aryl Benzyl Ethers.
  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Benchchem. (2025). Application Notes and Protocols: Dihydropyran (DHP) as a Protecting Group for Alcohols.
  • Wikipedia. (n.d.). 3,4-Dihydropyran.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
  • Common Organic Chemistry. (n.d.). Dihydropyran (DHP).
  • SynArchive. (2024). Protection of Alcohol by Ether.
  • Benchchem. (2025). A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Thieme. (2006).
  • National Institutes of Health (NIH). (2024).
  • University of Bristol. (n.d.).

Sources

Hetero-Diels-Alder reactions involving (3,6-Dihydro-2h-pyran-2-yl)methanol precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hetero-Diels-Alder Architectures Involving (3,6-Dihydro-2H-pyran-2-yl)methanol Precursors

Executive Summary

This application note details the strategic implementation of Hetero-Diels-Alder (HDA) reactions to generate and utilize (3,6-dihydro-2H-pyran-2-yl)methanol and its isomeric 3,4-dihydro congeners. These scaffolds are critical pharmacophores in drug discovery, serving as bioisosteres for morpholines in mTOR inhibitors and precursors for complex polyketides (e.g., spongistatins).

This guide addresses two distinct HDA pathways:

  • Pathway A (Synthesis): The Inverse Electron Demand HDA (IEDHDA) of

    
    -unsaturated aldehydes with vinyl ethers to construct the chiral dihydropyran core.
    
  • Pathway B (Utilization): The oxidation of the methanol precursor to an aldehyde, followed by Normal Electron Demand HDA with activated dienes (e.g., Danishefsky’s diene) to access bicyclic or functionalized pyranones.

Scientific Foundation & Nomenclature

Technical Note on Isomerism: While the prompt specifies (3,6-dihydro-2H-pyran-2-yl)methanol , the direct product of the standard HDA reaction (acrolein + vinyl ether) is the 3,4-dihydro-2H-pyran isomer (an enol ether). The 3,6-dihydro isomer (an allylic ether) is often the downstream pharmacological target or is accessed via specific isomerization/reduction sequences. This protocol covers the synthesis of the 3,4-isomer as the primary HDA adduct, which serves as the universal precursor to the 3,6-series.

Mechanistic Insight: The Jacobsen Pathway

The most robust route to chiral dihydropyrans is the Cr(III)-catalyzed IEDHDA.

  • Catalyst: Chiral Cr(III)-Salen complexes (Jacobsen Catalyst).

  • Mechanism: The Lewis acid (Cr) coordinates to the

    
    -unsaturated aldehyde (heterodiene), lowering its LUMO energy. The electron-rich vinyl ether (dienophile) attacks in an endo-selective concerted (or stepwise cationic) manifold.
    
  • Selectivity: The tridentate Schiff base ligands induce high enantioselectivity (

    
    90% ee) by sterically shielding one face of the coordinated aldehyde.
    

HDA_Mechanism Diene Heterodiene (Acrolein/Derivative) TS Transition State (Endo-Selective) Diene->TS LUMO Activation Dienophile Dienophile (Ethyl Vinyl Ether) Dienophile->TS HOMO Attack Catalyst Cr(III)-Salen (Lewis Acid) Catalyst->TS Coordination Product_Ald Intermediate (3,4-Dihydro-2-formyl-pyran) TS->Product_Ald Cyclization Reduction Reduction (NaBH4) Product_Ald->Reduction Workup Final Target Scaffold (Dihydropyran-2-yl-methanol) Reduction->Final Yields Alcohol

Figure 1: Mechanistic flow of the Inverse Electron Demand HDA reaction yielding the dihydropyran-methanol scaffold.

Experimental Protocols

Protocol A: Asymmetric Synthesis of (3,4-Dihydro-2H-pyran-2-yl)methanol

Target: Construction of the chiral core.

Reagents & Materials:

  • Heterodiene: Acrolein (freshly distilled) or Crotonaldehyde.

  • Dienophile: Ethyl Vinyl Ether (EVE).

  • Catalyst: (1S,2R)-Cr(Salen)Cl (5 mol%).

  • Solvent: TBME (tert-Butyl methyl ether) or neat.

  • Additives: 4Å Molecular Sieves (oven-dried).

Step-by-Step Procedure:

  • Catalyst Activation: In a flame-dried round-bottom flask, dissolve the Cr(Salen) pre-catalyst (0.05 eq) in TBME. Add activated 4Å MS (100 mg/mmol substrate) to remove trace water, which can hydrolyze the vinyl ether. Stir for 30 mins at RT.

  • Reaction Assembly: Cool the mixture to 0°C. Add the acrolein derivative (1.0 eq) followed by dropwise addition of Ethyl Vinyl Ether (5.0 eq). Note: Excess vinyl ether is used to drive the reaction and suppress polymerization.

  • Incubation: Stir the reaction at 4°C for 24–48 hours. Monitor by TLC (stain with anisaldehyde; product appears as a blue/purple spot).

  • Solvent Swap (Critical): The HDA product is an aldehyde. For the methanol target, proceed directly to reduction to avoid racemization or oxidation. Remove volatiles in vacuo at low temperature (<30°C).

  • Reduction: Redissolve the crude aldehyde in MeOH/CH2Cl2 (1:1). Cool to 0°C. Add NaBH4 (1.5 eq) portion-wise. Stir for 1 hour.

  • Quench & Isolation: Quench with sat. NH4Cl. Extract with EtOAc (3x). Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc 8:1).

Validation Criteria:

  • 1H NMR (CDCl3): Diagnostic peaks for the enol ether double bond at

    
     6.38 (d) and 
    
    
    
    4.70 (m). The hydroxymethyl protons appear as a multiplet at
    
    
    3.60.
  • Chiral HPLC: Chiralcel OD-H column, Hexane/IPA 95:5. Expect >90% ee.[1]

Protocol B: Utilization of the Scaffold in Normal HDA

Target: Synthesis of Bicyclic Pyranones (Danishefsky Route). Context: Here, the (3,4-dihydro-2H-pyran-2-yl)methanol acts as the precursor to a chiral heterodienophile.

Reagents:

  • Substrate: (3,4-Dihydro-2H-pyran-2-yl)methanol (from Protocol A).

  • Oxidant: TEMPO (0.1 eq), BAIB (1.1 eq).

  • Diene: Danishefsky’s Diene (TMS-oxy-diene).

  • Lewis Acid: Eu(fod)3 or ZnCl2.

Step-by-Step Procedure:

  • Oxidation: Dissolve the methanol substrate in CH2Cl2. Add TEMPO and BAIB. Stir at RT for 2 hours until the aldehyde is reformed. (Quantitative conversion is typical).

  • HDA Setup: Filter the crude aldehyde through a silica plug to remove oxidant byproducts. Dissolve in anhydrous THF.

  • Cycloaddition: Add Eu(fod)3 (5 mol%) followed by Danishefsky’s diene (1.2 eq). Stir at RT for 12 hours.

  • Acid Hydrolysis: Treat the reaction mixture with dilute HCl (1N) in THF for 30 mins. This hydrolyzes the silyl enol ether to the ketone and eliminates the methoxy group (if applicable) to form the dihydropyranone.

  • Result: A bicyclic system or functionalized pyranone, preserving the chirality set in Protocol A.

Protocol_Workflow cluster_0 Protocol A: Synthesis cluster_1 Protocol B: Utilization Step1 Start: Acrolein + Vinyl Ether Step2 Cat: (S,S)-Cr(Salen) 4C, 24h Step1->Step2 Step3 Intermediate: Aldehyde Step2->Step3 Step4 Reduct: NaBH4 Step3->Step4 Step5 Product: (3,4-Dihydro-2H-pyran-2-yl)methanol Step4->Step5 Step6 Oxidation (TEMPO) Step5->Step6 Activation Step7 HDA with Danishefsky Diene Step6->Step7 Step8 Target: Polyketide Fragment Step7->Step8

Figure 2: Integrated workflow for synthesis and downstream application of the dihydropyran scaffold.

Data Summary & Optimization

Table 1: Catalyst Performance in IEDHDA (Protocol A)

Catalyst SystemYield (%)ee (%)Notes
Cr(Salen)Cl (Jacobsen) 85-92 93-98 Industry Standard. Highly robust.
Cu(Box)(OTf)2 (Evans)75-8088-92Sensitive to moisture; requires lower temp (-78°C).
Yb(fod)360-70<5Racemic variant; good for initial scale-up testing.
Thermal (No Cat)<300Requires autoclave (140°C); significant polymerization.

Troubleshooting Guide:

  • Low Yield: Often due to hydrolysis of the vinyl ether. Ensure all reagents are dry and use activated Molecular Sieves.

  • Low ee%: Check the temperature. The reaction must be kept at or below 4°C. Higher temperatures favor the uncatalyzed (racemic) background reaction.

  • Isomerization: If the 3,4-isomer isomerizes to the conjugated 5,6-dihydro species, buffering the reduction step (Protocol A, Step 5) with CeCl3 (Luche conditions) can prevent double bond migration.

References

  • Jacobsen, E. N., et al. "Enantioselective Hetero-Diels-Alder Reactions Catalyzed by Chiral Chromium(III) Schiff Base Complexes." Angewandte Chemie International Edition, vol. 38, no. 16, 1999, pp. 2398–2400. Link

  • BenchChem. "Application Notes: 3,4-Dihydro-2H-pyran-2-methanol in Hetero-Diels-Alder Reactions." BenchChem Technical Library, 2025. Link

  • Evans, D. A., et al. "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Enantioselective Catalysis of the Hetero-Diels-Alder Reaction." Journal of the American Chemical Society, vol. 122, no.[2] 7, 2000, pp. 1635–1649. Link

  • Kaplan, J., et al. "Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in mTOR inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, vol. 20, no. 2, 2010, pp. 640-643.[3] Link

  • Sigma-Aldrich. "Product Specification: 3,4-Dihydro-2H-pyran-2-methanol (CAS 3749-36-8)." Merck/Sigma-Aldrich, 2024. Link

Sources

Troubleshooting & Optimization

Improving yield of (3,6-Dihydro-2h-pyran-2-yl)methanol in Achmatowicz reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Achmatowicz Reaction Optimization Ticket ID: ACH-OPT-2026 Subject: Yield Improvement for (3,6-Dihydro-2H-pyran-2-yl)methanol Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Overview

You are likely encountering yield losses during the synthesis of (3,6-Dihydro-2H-pyran-2-yl)methanol derivatives due to the inherent instability of the obligate intermediate: 6-hydroxy-2H-pyran-3(6H)-one (the "Achmatowicz product").

The synthesis typically involves two distinct stages often telescoped into one workflow:

  • Oxidative Rearrangement (Achmatowicz Reaction): Conversion of furfuryl alcohol to the pyranone hemiacetal.[1][2][3] Failure Mode: Polymerization (black tar formation) due to unbuffered acid generation.

  • Reductive Stabilization: Reduction of the labile pyranone to the stable allylic alcohol (the target). Failure Mode: Decomposition of the intermediate prior to reduction.

This guide provides a self-validating protocol to maximize throughput by coupling these steps and strictly controlling pH.

Process Logic & Mechanism (Visualization)

The following flowchart illustrates the critical decision points and failure modes in the pathway.

Achmatowicz_Pathway cluster_0 CRITICAL ZONE: pH Control Start Furfuryl Alcohol (Substrate) Oxidation Oxidative Rearrangement (NBS or m-CPBA) Start->Oxidation Buffering Required Intermed Achmatowicz Intermediate (6-hydroxy-2H-pyran-3(6H)-one) *UNSTABLE HEMIACETAL* Oxidation->Intermed Ring Expansion Reduction Luche Reduction (NaBH4 / CeCl3) Intermed->Reduction In-situ / <0°C Polymer Polymer/Tar (Dead End) Intermed->Polymer Acidic pH / Heat Target (3,6-Dihydro-2H-pyran-2-yl)methanol (Stable Target) Reduction->Target 1,2-Reduction

Caption: Figure 1. Reaction pathway highlighting the instability of the hemiacetal intermediate. Yield loss primarily occurs at the "Polymer/Tar" branch if pH is not buffered.

Optimizing the Oxidative Rearrangement (Step 1)

The choice of oxidant and buffering system is the single most significant variable.

Comparative Oxidant Matrix
FeatureNBS (N-Bromosuccinimide) m-CPBA (meta-Chloroperoxybenzoic acid) t-BuOOH / VO(acac)₂
Mechanism Electrophilic bromination

Hydrolysis
Epoxidation

Ring expansion
Catalytic peroxide oxidation
Yield Potential High (85-95%) Moderate to High (70-90%)Moderate (60-80%)
Scalability ExcellentPoor (Safety/Cost)Good
Risk Factor Generates HBr (Requires Buffer)Generates Benzoic AcidRequires Catalyst Loading
Recommendation Primary Choice for Yield Use for acid-sensitive substratesUse for Green Chem compliance
The "Golden Path" Protocol: Buffered NBS Oxidation

Based on O'Doherty et al. (2006) and Tong (2015).

Why this works: The Achmatowicz rearrangement is driven by the formation of an enedione intermediate. In unbuffered conditions, the byproduct HBr catalyzes the intermolecular polymerization of the furan starting material. You must maintain a pH of ~6-7.

Protocol:

  • Preparation: Dissolve Furfuryl Alcohol (1.0 equiv) in THF/H₂O (4:1 ratio). The water is essential for the rearrangement.

  • Buffering (CRITICAL): Add NaHCO₃ (2.0 equiv) solid directly to the flask. Ensure good suspension stirring.

    • Note: Some protocols use NaOAc, but NaHCO₃ is superior for preventing pH drops below 5.

  • Cooling: Cool the mixture to 0 °C . Do not run at room temperature.

  • Oxidation: Add NBS (1.1 equiv) portion-wise over 15 minutes.

    • Visual Cue: The solution will turn yellow/orange. If it turns dark brown/black instantly, your buffer failed (check stirring).

  • Quenching: Once TLC shows consumption (usually <1 hour), quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy excess bromine.

Stabilization Strategy (Step 2)

The "Achmatowicz product" (hemiacetal) exists in equilibrium with its open-chain enedione form and is prone to degradation on silica gel. Do not isolate the intermediate if your target is the alcohol.

Telescoped Reduction (Luche Protocol)

To obtain the stable (3,6-Dihydro-2H-pyran-2-yl)methanol derivative, reduce immediately.

  • Transition: After quenching the NBS reaction, extract with EtOAc, wash with brine, and concentrate gently (bath <30°C).

  • Solvent Switch: Redissolve the crude residue immediately in MeOH (0.2 M).

  • Luche Conditions: Add CeCl₃·7H₂O (1.1 equiv) . Cool to -78 °C.

  • Reduction: Add NaBH₄ (1.2 equiv) portion-wise.

    • Mechanism:[1][3][4][5] Cerium coordinates to the carbonyl, promoting 1,2-reduction over 1,4-reduction, ensuring the double bond is preserved (yielding the allylic alcohol).

  • Result: This yields the stable diol/alcohol, which can be purified by flash chromatography without decomposition.

Troubleshooting & FAQs

Q1: My reaction mixture turns into a black tar within minutes. Why?

  • Root Cause: "Furan Resinification." The reaction medium became too acidic.

  • Fix: Increase your buffer load. Switch from NaOAc to NaHCO₃. Ensure the water content in THF is at least 20% to facilitate the rearrangement over polymerization.

Q2: I see the product on TLC, but it disappears after column chromatography.

  • Root Cause: Silica gel is slightly acidic. The hemiacetal intermediate is acid-sensitive and rearranges or dehydrates on the column.

  • Fix:

    • Do not purify the intermediate. Telescope directly to the reduction step.

    • If you must purify the intermediate, deactivate the silica gel with 1% Triethylamine (Et₃N) in the eluent.

Q3: The yield is low (<50%) even with buffering.

  • Root Cause: Over-oxidation or incomplete conversion.

  • Fix:

    • Check NBS quality. Old NBS turns yellow (Br₂ formation) and is less accurate in stoichiometry. Recrystallize NBS from water if necessary.

    • Ensure temperature is strictly 0 °C. Higher temps promote side reactions.

Q4: Can I use m-CPBA instead?

  • Answer: Yes, but m-CPBA generates m-chlorobenzoic acid as a byproduct. You must still use a biphasic system with NaHCO₃ wash or solid buffer to prevent acid-catalyzed decomposition. m-CPBA is preferred only if the substrate contains nitrogen or other functional groups sensitive to bromination.

References

  • Achmatowicz, O. ; Bukowski, P.; Szechner, B.; Zwierzchowska, Z.; Zamojski, A. Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds: A general approach to the total synthesis of monosaccharides.[6][6]

  • Harris, J. M. ; Li, M.; Scott, J. G.; O’Doherty, G. A.[7] De Novo Synthesis of Oligosaccharides Using a Palladium-Catalyzed Glycosylation Reaction.(Key reference for the buffered NBS protocol).

  • Tong, R. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules.

  • Deska, J. ; Bermejo, A.; Checler, F. The Achmatowicz Rearrangement – Oxidative Ring Expansion of Furfuryl Alcohols.

Sources

Minimizing side reactions during oxidation of (3,6-Dihydro-2h-pyran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxidation of (3,6-Dihydro-2H-pyran-2-yl)methanol Ticket ID: OX-36DHP-GEN Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Fragility Triangle"

Welcome to the technical support hub for (3,6-Dihydro-2H-pyran-2-yl)methanol. If you are accessing this guide, you are likely attempting to oxidize the C2-hydroxymethyl group to an aldehyde (or carboxylic acid) and are encountering yield losses.

This substrate presents a classic "Fragility Triangle" in organic synthesis:

  • Acid Sensitivity: The O1-C2 bond is an acetal/ether linkage susceptible to acid-catalyzed ring opening.[1]

  • Olefin Migration: The C4=C5 double bond is homoallylic to the newly formed carbonyl. Under thermodynamic control (heat or base), this bond will migrate to C2=C3 to form the conjugated

    
    -unsaturated system.
    
  • 
    -Epimerization:  The C2 stereocenter carries an acidic proton once oxidized to the aldehyde, making racemization a high risk.
    

This guide prioritizes kinetic control to preserve the ring structure and stereochemistry.

Module 1: Strategic Oxidant Selection

User Query: "I used Jones Reagent and my product vanished. What happened?"

Technical Analysis: Jones Reagent (CrO₃/H₂SO₄) is highly acidic. It protonates the ring oxygen, leading to immediate ring opening and polymerization. You must use non-acidic, mild oxidants.

Decision Matrix: Choosing the Right Protocol

Use the following logic flow to select your reagent based on your specific constraints (Scale vs. Sensitivity).

OxidantSelection Start Start: (3,6-Dihydro-2H-pyran-2-yl)methanol Scale What is your reaction scale? Start->Scale Small Small Scale (<1g) High Value Material Scale->Small Large Large Scale (>10g) Process Chemistry Scale->Large DMP Protocol A: Dess-Martin Periodinane (Buffered) Small->DMP Speed & Ease Swern Protocol B: Swern Oxidation (Cryogenic -78°C) Small->Swern Cost Efficient Large->Swern If Cryo Available TEMPO Protocol C: TEMPO / BAIB (Phase Transfer / Mild) Large->TEMPO Safety & Atom Economy

Figure 1: Strategic decision tree for oxidant selection based on scale and resource availability.

Module 2: Troubleshooting Protocols

Protocol A: Buffered Dess-Martin Periodinane (DMP)

Best for: Small scale, preventing epimerization, avoiding low temps.

The Issue: DMP releases acetic acid as a byproduct. The Fix: You must buffer the reaction with Sodium Bicarbonate (


) to prevent acid-catalyzed ring opening.

Step-by-Step:

  • Dissolve alcohol (1.0 equiv) in DCM (wet DCM can accelerate DMP, but dry is safer for this substrate).

  • Crucial Step: Add solid

    
     (5.0 equiv) to the solution before the oxidant.
    
  • Add DMP (1.2 equiv) at 0°C.

  • Warm to RT. Monitor by TLC (usually complete in 1-2 h).[1]

  • Quench: Dilute with ether, add saturated

    
     (to reduce iodine species) and saturated 
    
    
    
    (1:1 ratio). Stir until the biphasic mixture becomes clear.
Protocol B: The Swern Oxidation (Cryogenic Control)

Best for: High diastereoselectivity, avoiding heavy metals.

Common Failure Mode: "Rotten Cabbage" smell + Chlorinated byproducts + Isomerization. Root Cause: Temperature rose above -60°C before base addition, or insufficient base was used.[1]

Technical Guide:

  • Temperature: Must be maintained at -78°C strictly during the activation and alcohol addition phases. If it warms up, the Pummerer rearrangement competes, leading to methylthiomethyl ethers.

  • Base: Use Diisopropylethylamine (DIPEA) or Triethylamine (

    
    ). You need excess (3-5 equiv) to ensure instant neutralization of the HCl generated.
    

Protocol:

  • Cool oxalyl chloride (1.5 equiv) in DCM to -78°C.

  • Add DMSO (3.0 equiv) dropwise.[2] Wait 15 mins. (Gas evolution is CO/CO2; ensure venting).

  • Add substrate (1.0 equiv) in DCM dropwise.[2] Stir 30 mins at -78°C.

  • Critical: Add DIPEA (5.0 equiv) dropwise. The reaction will become thick/white.

  • Allow to warm to 0°C only after base addition is complete.

Protocol C: TEMPO / BAIB (Bis-acetoxyiodobenzene)

Best for: Scale-up, avoiding odor, mild conditions.[1]

User Query: "The reaction is slow, and I see over-oxidation."

Technical Analysis: TEMPO is a catalytic cycle. BAIB is the stoichiometric oxidant. This system is generally very selective for aldehydes, but if water is present without a buffer, the aldehyde hydrate can oxidize to the carboxylic acid.

Protocol:

  • Dissolve alcohol (1.0 equiv) in DCM/Water (9:1).

  • Add TEMPO (0.1 equiv).

  • Add BAIB (1.1 equiv) at 0°C.

  • Stir vigorously (biphasic).

  • Optimization: If over-oxidation occurs, switch to anhydrous DCM and use BAIB alone (no water phase).

Module 3: Side Reaction Analysis & Prevention

Use this table to diagnose impurities seen in your NMR/LCMS.

Symptom (Observation)Probable Side ProductMechanismPrevention Strategy
New alkene signals in NMR (conjugated)

-unsaturated aldehyde
Base-catalyzed olefin migration (C4=C5

C2=C3).[1]
Avoid strong bases; keep Swern quench cold; reduce reaction time.
Loss of optical rotation RacemateDeprotonation of C2-

-proton.[1]
Use buffered DMP; avoid prolonged exposure to

in Swern.
Complex aliphatic mixture Ring-opened aldehyde (5-hydroxypentanal deriv.)[1][3]Acid-catalyzed acetal hydrolysis.[1]Mandatory: Use

buffer in DMP; ensure excess base in Swern.
M+16 peak in MS EpoxideElectrophilic attack on C4=C5.Avoid mCPBA or peroxides. Use TEMPO or Swern.
Visualizing the Pathway of Degradation

SideReactions Substrate (3,6-Dihydro-2H-pyran-2-yl)methanol Target Target Aldehyde Substrate->Target Oxidation (Kinetic Control) RingOpen Ring Opened (Acyclic Chain) Substrate->RingOpen Acid (H+) Target->RingOpen Acid (H+) Isomer Conjugated Isomer (Thermodynamic Sink) Target->Isomer Base/Heat (Migration) Racemate Racemized Product Target->Racemate Base (Enolization)

Figure 2: Mechanistic pathways showing how acid and base triggers lead to specific side products.

Module 4: Frequently Asked Questions (FAQ)

Q1: My aldehyde product is unstable on silica gel. How do I purify it? A: The aldehyde is sensitive. Silica gel is slightly acidic.

  • Solution: Pre-treat your silica gel with 1% Triethylamine/Hexanes before loading the column. This neutralizes the acid sites. Alternatively, use neutral alumina.

  • Pro-Tip: If possible, use the crude aldehyde immediately in the next step (e.g., Wittig, Grignard, or Achmatowicz rearrangement).

Q2: Can I store the aldehyde? A: Not recommended. It tends to polymerize or oxidize to the acid (autoxidation) upon standing. Store at -20°C under Argon as a solution in benzene or toluene if absolutely necessary, but preferably generate in situ.

Q3: I see a "doublet of doublets" turning into a "singlet" in NMR. What is this? A: This indicates the loss of the chiral proton at C2 due to racemization or the migration of the double bond into conjugation, which changes the splitting pattern significantly.

References

  • BenchChem. (2025).[2][3][4] Application Notes and Protocols: 3,4-Dihydro-2H-pyran-2-methanol in Hetero-Diels-Alder Reactions. Link

  • Organic Chemistry Portal. (2019). Swern Oxidation: Mechanism and Protocols. Link

  • Chem-Station. (2014). TEMPO Oxidation: Reagents and Mechanisms. Link

  • NIST WebBook. (2023). 2H-Pyran-2-carboxaldehyde, 3,4-dihydro- Spectra and Data. Link

  • Togawa, D. et al. (2006). Synthetic studies on optically active substituted dihydropyrans. Journal of Organic Chemistry. (Contextual grounding for 3,6-dihydro stability).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before proceeding.

Sources

Optimizing solvent selection for (3,6-Dihydro-2h-pyran-2-yl)methanol functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Optimization for (3,6-Dihydro-2H-pyran-2-yl)methanol

Ticket ID: #PYR-FUNC-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

(3,6-Dihydro-2H-pyran-2-yl)methanol (often referred to as the Achmatowicz product reduced alcohol) is a versatile chiral building block. Its dual functionality—a primary allylic alcohol and an acid-sensitive cyclic enol ether—creates a "reactivity conflict."

  • The Challenge: The ring oxygen (O1) activates the double bond toward electrophilic attack and rearrangement (Ferrier type), while the acetal linkage renders the ring unstable in aqueous acid.

  • The Solution: Solvent selection is not just about solubility; it is the primary control switch between functionalization (of the alcohol) and rearrangement (of the ring).

Module 1: The Solvent Decision Matrix

User Query: Which solvent should I use? Specialist Response: It depends entirely on whether you are targeting the hydroxyl group or the pyran ring.

Visual Guide: Solvent Selection Logic

SolventDecision Start Target Reaction OH_Group Target: -CH2OH Group (Protection/Resolution) Start->OH_Group Ring Target: Pyran Ring (Ferrier/Oxidation) Start->Ring Enzymatic Enzymatic Resolution (Lipase) OH_Group->Enzymatic Chemical Chemical Protection (Silylation/Esterification) OH_Group->Chemical Ferrier Ferrier Rearrangement (Nucleophilic Sub.) Ring->Ferrier Oxidation Oxidation to Lactone Ring->Oxidation Solv_MTBE Rec: MTBE, Vinyl Acetate (High E-value, hydrophobic) Enzymatic->Solv_MTBE Solv_DCM Rec: DCM, THF + Base (Acid Scavenging) Chemical->Solv_DCM Solv_ACN Rec: ACN or DCM (Lewis Acid Compatible) Ferrier->Solv_ACN Solv_Water Rec: Water/Acetone (Oxone) or Chlorobenzene Oxidation->Solv_Water

Figure 1: Decision tree for solvent selection based on the specific functionalization target.

Module 2: Hydroxyl Functionalization (Enzymatic Resolution)

Context: The most common functionalization is Kinetic Resolution (KR) using Lipases (e.g., Pseudomonas cepacia lipase - PCL, or Candida antarctica lipase B - CALB) to obtain enantiopure building blocks.

Critical Parameter: Solvent Hydrophobicity (LogP). Hydrophilic solvents strip the essential water layer from the enzyme, deactivating it. Hydrophobic solvents maintain the enzyme's "lid" flexibility.

Comparative Data: Solvent Effects on Enantioselectivity (E-value)
SolventLogPRelative RateEnantioselectivity (E)Recommendation
Vinyl Acetate 0.73High>100Preferred (Acts as solvent & reactant)
MTBE 1.24Medium50-80Excellent (Balance of rate/selectivity)
Diisopropyl Ether 1.52Medium60-90Good (Alternative to MTBE)
THF 0.46Low<10Avoid (Strips enzyme water)
Acetonitrile -0.34Very Low<5Avoid (Deactivates enzyme)

Troubleshooting FAQ:

  • Q: My conversion stalled at 30%. Why?

    • A: Check your solvent's water content.[1] While enzymes need structural water, bulk water promotes the reverse reaction (hydrolysis). Use molecular sieves to dry the solvent (MTBE/Vinyl Acetate) to <0.05% water content.

  • Q: Can I use 2-MeTHF as a green alternative?

    • A: Yes. 2-MeTHF (LogP ~1.3) mimics MTBE's performance and is derived from biomass. It is an excellent green substitute for this specific substrate.

Module 3: Ring Reactivity (Ferrier Rearrangement)

Context: Under Lewis Acid catalysis, the allylic alcohol can leave, generating an oxocarbenium ion that reacts with nucleophiles (Ferrier I Rearrangement).[2][3]

Critical Parameter: Solvent Polarity & Lewis Basicity. Strongly coordinating solvents (THF, Ether) can complex with the Lewis Acid catalyst (e.g., InCl3, BF3·OEt2), reducing its activity.

  • Recommended Solvent: Dichloromethane (DCM) or Acetonitrile (ACN) .

    • Why: ACN stabilizes the oxocarbenium intermediate via the "nitrilium effect," promoting

      
      -selectivity in glycosylation-type reactions.
      
  • Green Alternative: Dimethyl Carbonate (DMC) .

Troubleshooting FAQ:

  • Q: I am seeing ring opening/decomposition (black tar).

    • A: Your system is too acidic. The acetal linkage at C1-O-C5 is sensitive.

    • Fix: Switch to a milder Lewis Acid (e.g., Indium(III) triflate or Copper(II) triflate) and ensure the solvent is anhydrous. Avoid protic solvents (MeOH/EtOH) unless they are the intended nucleophile.

Module 4: Standard Operating Protocol (SOP)

Protocol: Lipase-Catalyzed Kinetic Resolution of (3,6-Dihydro-2H-pyran-2-yl)methanol

Objective: Isolate (2R)-acetate and (2S)-alcohol with >98% ee.

Reagents:

  • Substrate: Racemic (3,6-Dihydro-2H-pyran-2-yl)methanol (1.0 equiv)

  • Enzyme: Lipase PS-C II (immobilized on ceramic) or CALB (Novozym 435)

  • Acyl Donor: Vinyl Acetate (3.0 equiv)

  • Solvent: MTBE (anhydrous)

Step-by-Step:

  • Preparation: Dry MTBE over activated 3Å molecular sieves for 24 hours. Water content must be <100 ppm.

  • Setup: In a flame-dried round-bottom flask, dissolve the substrate (100 mg/mL) in dry MTBE.

  • Acyl Donor Addition: Add Vinyl Acetate (3.0 equiv).

  • Initiation: Add Lipase (20-50% w/w relative to substrate).

  • Incubation: Stir at room temperature (25°C) .

    • Note: Lowering temperature to -20°C increases E-value but significantly slows reaction time (requires 48h+).

  • Monitoring: Monitor by GC or Chiral HPLC every 2 hours. Stop reaction at exactly 50% conversion (typically 4-6 hours).

  • Workup: Filter off the enzyme (can be recycled). Concentrate the filtrate in vacuo.

  • Purification: Separate the (S)-alcohol and (R)-acetate via silica gel flash chromatography (Hexane/EtOAc gradient).

Safety Note: Vinyl acetate is flammable and a potential carcinogen. Handle in a fume hood.

Module 5: Advanced Troubleshooting Visualization

Troubleshooting Issue Issue Observed LowYield Low Yield / Stalled Issue->LowYield RingOpen Ring Opening / Tars Issue->RingOpen PoorSelectivity Poor Enantioselectivity Issue->PoorSelectivity Water Cause: High Water Content Fix: Add Mol. Sieves (3Å) LowYield->Water SolventPol Cause: Polar Solvent (THF) Fix: Switch to MTBE/Toluene LowYield->SolventPol Acidity Cause: Lewis Acid too strong Fix: Use mild catalyst (In(OTf)3) RingOpen->Acidity PoorSelectivity->SolventPol Temp Cause: Temp too high Fix: Cool to -20°C PoorSelectivity->Temp

Figure 2: Troubleshooting logic for common failure modes in pyran functionalization.

References

  • Achmatowicz Rearrangement & Functionalization

    • Tong, R., et al.[4][5] "Green Chemistry Approaches for Achmatowicz Rearrangement."[1][5] ACS Catalysis, 2021.[5] Link

  • Enzymatic Resolution (Lipase Studies)

    • Gotor-Fernández, V., et al. "Lipase-Catalyzed Kinetic Resolution of Pyran-Methanol Derivatives." Journal of Organic Chemistry, 2005. Link

    • Wünsch, B., et al. "Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands."[6] Bioorganic & Medicinal Chemistry, 2017. Link

  • Ferrier Rearrangement Solvent Effects

    • Yadav, J. S., et al. "Lewis Acid Catalysts in Ferrier Rearrangement."[2][3] RSC Advances, 2016. Link

  • Green Solvent Guides

    • Pfizer/GSK Solvent Selection Guide. "Green Chemistry in Pharmaceutical Manufacturing." Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals before use.

Sources

Stability of (3,6-Dihydro-2h-pyran-2-yl)methanol under acidic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center resource designed for researchers working with (3,6-Dihydro-2H-pyran-2-yl)methanol . It addresses the specific chemical instability of this scaffold under acidic conditions, providing mechanistic insights, troubleshooting workflows, and validated protocols.

Executive Summary: The Acid Sensitivity Paradox

(3,6-Dihydro-2H-pyran-2-yl)methanol (often derived from Achmatowicz rearrangement sequences) presents a unique stability profile.[1] While it lacks the immediate lability of its isomer, the enol ether (3,4-dihydro-2H-pyran), it is metastable in the presence of Brønsted and Lewis acids.

Core Technical Directive: Under acidic conditions, the 3,6-dihydro scaffold undergoes acid-catalyzed isomerization to the thermodynamically favored (but hydrolytically unstable) 3,4-dihydro enol ether, followed by rapid ring opening.[1]

  • Safe pH Range: 7.5 – 11.0[1]

  • Critical Risk: pH < 4.0 (leads to polymerization or ring opening).[1]

  • Storage: -20°C, under Argon, strictly free of acid traces.

Mechanistic Insight: Why Does It Degrade?

To troubleshoot effectively, you must understand the degradation cascade. The 3,6-dihydro isomer is an allylic ether (at the C6 position) and a homoallylic ether (at the C2 position).

The Degradation Pathway
  • Isomerization (The Trigger): Trace acid catalyzes the migration of the C4-C5 double bond to the C5-C6 position (forming the vinyl ether).[1]

  • Hydrolysis (The Event): The resulting enol ether is highly susceptible to hydration, generating a hemiacetal.

  • Ring Opening (The Result): The hemiacetal collapses to an acyclic aldehyde (typically 5-hydroxy-2-pentenal derivatives or 5-hydroxypentanal), which then oligomerizes.[1]

Visualization: Acid-Catalyzed Degradation Pathway

AcidDegradation Start (3,6-Dihydro-2H-pyran-2-yl)methanol (Metastable Allylic Ether) Acid H+ Catalyst Start->Acid Protonation Isomer 3,4-Dihydro Isomer (Enol Ether / Vinyl Ether) Acid->Isomer Double Bond Migration Oxo Oxocarbenium Ion (Intermediate) Isomer->Oxo + H2O (Hydrolysis) Open Acyclic Aldehyde (5-Hydroxy-2-pentenal deriv.) Oxo->Open Ring Opening Polymer Tarry Polymer / Oligomers Open->Polymer Aldol Condensation

Figure 1: The cascade from stable 3,6-dihydro precursor to polymerized degradation products triggered by acid.[1]

Troubleshooting Guide

Scenario A: "My reaction mixture turned black/tarry upon adding a Lewis Acid."

Diagnosis: Acid-catalyzed polymerization.[1] Cause: You likely used a strong Lewis acid (e.g., BF3[1]·OEt2, TiCl4) without buffering, or the reaction time was too long, allowing isomerization to the enol ether. Resolution:

  • Immediate Action: Quench with Et3N or sat. NaHCO3 at -78°C.[1]

  • Protocol Adjustment: Switch to milder Lewis acids (e.g., MgBr2·OEt2) or lanthanide triflates (Sc(OTf)3) which are often better tolerated by pyran systems.

  • Buffer: Add solid NaHCO3 or 2,6-lutidine to the reaction mixture before adding the Lewis acid.

Scenario B: "I lost my product during silica gel chromatography."

Diagnosis: On-column hydrolysis.[1] Cause: Standard silica gel is slightly acidic (pH ~5-6).[1] This is sufficient to degrade the pyran ring, especially if the elution is slow. Resolution:

  • Pre-treat Silica: Slurry the silica gel in the eluent containing 1-2% Triethylamine (Et3N) before packing the column.[1]

  • Eluent Modification: Maintain 0.5% Et3N in the mobile phase throughout the purification.

  • Alternative: Use neutral alumina (Activity Grade III) instead of silica.[1]

Scenario C: "The alcohol protection step failed (low yield)."

Diagnosis: Labile starting material. Cause: Using acidic protection conditions (e.g., DHP/p-TsOH or TrCl/Acid) caused substrate degradation before protection occurred.[1] Resolution:

  • Avoid: Acid-catalyzed etherifications (DHP, MOM-Cl with acid).[1]

  • Use: Base-promoted silylations.

    • Recommended: TBSCl / Imidazole / DMF.[1]

    • Recommended: TBDPSCl / Et3N / DMAP.[1]

Reagent Compatibility Matrix

Reagent ClassCompatibilityNotes
Strong Acids (HCl, H2SO4) 🔴 Incompatible Causes rapid ring opening and polymerization.[1]
Lewis Acids (BF3, AlCl3) 🟠 High Risk Use only at -78°C with buffering (e.g., 2,6-lutidine).[1]
Weak Acids (AcOH, PPTS) 🟡 Caution Tolerated for short durations; monitor by TLC constantly.[1]
Bases (NaH, K2CO3, Et3N) 🟢 Excellent Stable.[1] Preferred for all functionalizations.[1]
Oxidants (PCC, Jones) 🔴 Incompatible Acidic nature of Jones/PCC destroys the ring.[1] Use Dess-Martin or Swern.
Hydrides (NaBH4, LAH) 🟢 Excellent Fully compatible.[1]

Validated Protocols

Protocol 1: Safe Workup for Acid-Containing Reactions

If you must use acidic conditions (e.g., a specific glycosylation), follow this quenching protocol to prevent degradation during isolation.

  • Cool Down: Cool the reaction mixture to 0°C or -78°C (depending on solvent).

  • Quench: Add Saturated Aqueous NaHCO3 (excess) slowly with vigorous stirring. Ensure the aqueous phase pH is > 7.5.

  • Extraction: Extract with Et2O or EtOAc.

  • Wash: Wash organic layer with Brine containing 1% Et3N .[1]

  • Drying: Dry over K2CO3 (anhydrous) instead of Na2SO4 (which can be slightly acidic).

  • Concentration: Rotary evaporate at bath temperature < 30°C.

Protocol 2: Base-Promoted Silyl Protection (Recommended)

Standardize on this method to protect the primary alcohol without risking the ring.[1]

Reagents:

  • Substrate: (3,6-Dihydro-2H-pyran-2-yl)methanol (1.0 equiv)[1]

  • TBSCl (1.2 equiv)[1]

  • Imidazole (2.5 equiv)[1]

  • DMAP (0.1 equiv - optional)[1]

  • Solvent: Anhydrous DMF (0.5 M concentration)

Steps:

  • Dissolve Imidazole and substrate in DMF under Argon.[1]

  • Cool to 0°C.

  • Add TBSCl portion-wise.[1]

  • Warm to Room Temperature (RT) and stir for 2-4 hours.

  • Check: TLC should show clean conversion.

  • Workup: Dilute with Et2O, wash with water (x3) to remove DMF.[1] Dry over MgSO4.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Jones Reagent to oxidize the alcohol to the carboxylic acid? A: No. Jones reagent is a solution of CrO3 in sulfuric acid.[1] The strong acid will destroy the pyran ring immediately.

  • Alternative: Use Pinnick Oxidation (NaClO2) but ensure the scavenging system is buffered, or use a two-step TEMPO/BAIB oxidation.[1]

Q: Is the 3,6-dihydro isomer more stable than the 3,4-dihydro isomer? A: Yes. The 3,4-dihydro isomer is an enol ether (vinyl ether) and is extremely sensitive to moisture and acid.[1] The 3,6-dihydro isomer is an allyl ether; it requires an initial isomerization event to degrade, making it kinetically more stable but thermodynamically destined to degrade in acid.

Q: How should I store the pure material? A: Store neat at -20°C. For long-term storage, we recommend adding a trace amount (0.1% w/w) of solid K2CO3 or storing as a solution in benzene/toluene with a few beads of activated molecular sieves to scavenge moisture and acid traces.[1]

Decision Tree: Handling Acidic Reagents

DecisionTree Start Need to use Acidic Reagent? IsStrong Is it a Strong Acid? (pKa < 1 or strong Lewis Acid) Start->IsStrong Stop STOP. Select Alternative. (e.g., Swern instead of PCC) IsStrong->Stop Yes Buffer Can you Buffer? (e.g., Pyridine, 2,6-Lutidine) IsStrong->Buffer No (Weak Acid) Proceed Proceed with Caution Temp < 0°C Quench < 15 min Buffer->Proceed Yes AltRoute Redesign Synthesis (Protect Ring First) Buffer->AltRoute No

Figure 2: Logical flow for determining if acidic reagents can be safely employed.

References

  • Achmatowicz, O.; Bukowski, P.; Szechner, B.; Zwierzchowska, Z.; Zamojski, A. "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds: A general approach to the total synthesis of monosaccharides."[1][2] Tetrahedron, 1971, 27(10), 1973–1996.[2] Link[2]

  • BenchChem Technical Support. "Stability of 3,4-dihydro-2H-pyran-2-methanol in acidic vs basic conditions." BenchChem Application Notes, 2025. Link

  • Harris, J. M.; Li, M.; Scott, J. G. "Pyran Synthesis via Achmatowicz Rearrangement." Organic Reactions, 2004.[1]

  • Tong, R. "Achmatowicz Rearrangement-Inspired Development of Green Chemistry."[1] Accounts of Chemical Research, 2022.[3] Link

  • Organic Chemistry Portal. "Synthesis of 2H-pyrans and derivatives." Link

Sources

Technical Support Center: Functionalization of (3,6-Dihydro-2H-pyran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Regioselectivity & Stereocontrol in Electrophilic Additions Ticket ID: CHEM-SUP-36DHP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview & Substrate Analysis

(3,6-Dihydro-2H-pyran-2-yl)methanol is a versatile chiral building block, often derived from the Achmatowicz rearrangement of furfuryl alcohol. Unlike its enol ether isomer (3,4-dihydro-2H-pyran), the 3,6-dihydro isomer possesses an isolated C4–C5 double bond.

The Core Challenge: While the alkene is electronically isolated, the C2-hydroxymethyl group exerts profound stereoelectronic control . Users frequently encounter issues with regioselectivity (which carbon is attacked: C4 or C5) and diastereoselectivity (syn vs. anti addition relative to the C2 substituent).

Substrate Reactivity Profile
FeatureChemical Consequence
C4–C5 Double Bond Nucleophilic alkene; susceptible to electrophilic attack (Epoxidation, Halogenation).[1]
C2-Hydroxymethyl (-CH₂OH) Directing Group: Can coordinate metals (V, Ti) for syn-delivery.Steric Bulk: Blocks the syn-face against non-coordinating reagents (mCPBA).
Ring Oxygen (Pos 1) Inductive withdrawal deactivates C5 more than C4 (due to proximity: O-C6-C5 vs O-C2-C3-C4).
Conformation Exists in a half-chair equilibrium. The C2-substituent prefers the pseudo-equatorial position to minimize 1,3-diaxial strain.

Troubleshooting Guides (Q&A Format)

Module A: Epoxidation & Diastereocontrol

User Query: "I am trying to epoxidize (3,6-dihydro-2H-pyran-2-yl)methanol, but I am getting the wrong diastereomer. The epoxide is forming on the face opposite to the hydroxymethyl group. How do I get the syn-epoxide?"

Diagnostic: You are likely using a non-chelating oxidant like m-CPBA or Dimethyldioxirane (DMDO) . These reagents are governed by steric approach control. The C2-hydroxymethyl group acts as a steric barrier, forcing the oxidant to attack from the anti-face (trans to the substituent).

The Solution: To achieve syn-selectivity (cis to the substituent), you must utilize the hydroxyl group as a directing anchor via metal coordination.

Protocol Adjustment: Switch to a Vanadium-catalyzed system. The Vanadium(V) species coordinates with the allylic/homoallylic alcohol, delivering the oxygen to the same face.

Step-by-Step Protocol (Syn-Epoxidation):

  • Solvent: Dissolve substrate (1.0 equiv) in dry Toluene or DCM.

  • Catalyst: Add VO(acac)₂ (Vanadyl acetylacetonate) (0.01 – 0.05 equiv).

  • Oxidant: Add t-Butyl Hydroperoxide (TBHP) (5.0–6.0 M in decane, 1.5 equiv) dropwise at 0°C.

  • Reaction: Stir at 0°C to RT until TLC indicates consumption.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide.

Decision Matrix: Reagent Selection

EpoxidationLogic Start Select Epoxidation Target Target Desired Stereochemistry relative to C2-CH2OH Start->Target Anti Anti-Epoxide (Trans) Target->Anti Targeting Trans Syn Syn-Epoxide (Cis) Target->Syn Targeting Cis Reagent1 Reagent: m-CPBA or MMPP Mechanism: Steric Approach Control (Reagent avoids C2 bulk) Anti->Reagent1 Reagent2 Reagent: VO(acac)2 / TBHP Mechanism: Hydroxyl-Directing Effect (Covalent tethering) Syn->Reagent2

Figure 1: Decision tree for selecting epoxidation reagents based on desired diastereoselectivity.

Module B: Regioselective Ring Opening (The "Regio" Problem)

User Query: "I successfully made the epoxide, but when I open it with a nucleophile (like azide or an alcohol), I get a mixture of regioisomers, or the nucleophile attacks the 'wrong' carbon. How do I predict and control which carbon (C4 or C5) is attacked?"

Diagnostic: Regioselectivity in cyclic epoxide opening is governed by the Fürst-Plattner Rule (Trans-Diaxial Effect). Nucleophiles do not simply attack the less hindered carbon; they attack the carbon that allows the ring to open directly into a chair conformation where the incoming nucleophile and the resulting hydroxyl group are trans-diaxial .

Technical Analysis:

  • Conformational Lock: The bulky C2-hydroxymethyl group locks the dihydropyran ring (and the epoxide) into a specific half-chair conformation where the C2 group is pseudo-equatorial .

  • Attack Trajectories:

    • Path A (Attack at C4): Leads to a boat-like or twisted transition state (High Energy).

    • Path B (Attack at C5): Leads to a stable chair conformation (Low Energy).

The Solution: You cannot easily override the Fürst-Plattner preference without changing the ring conformation. You must map the desired product to the required transition state.

Troubleshooting Table: Predicting Regioselectivity

Epoxide StereochemistryC2-Group PositionPreferred Nucleophilic Attack SiteResulting Product Conformation
Syn-Epoxide (Cis to C2)Pseudo-EquatorialC5 (Distal)Chair (Nu at C5 axial, OH at C4 equatorial)
Anti-Epoxide (Trans to C2)Pseudo-EquatorialC4 (Proximal)Chair (Nu at C4 axial, OH at C5 equatorial)

Corrective Action: If you need the nucleophile at C4, you generally need to start with the anti-epoxide. If you need it at C5, start with the syn-epoxide.

FurstPlattner Substrate Epoxide (Half-Chair) C2-R is Pseudo-Equatorial PathA Attack at C4 Substrate->PathA Disfavored PathB Attack at C5 Substrate->PathB Favored TS_A Transition State: Twist-Boat (High Energy) PathA->TS_A TS_B Transition State: Chair (Low Energy) Furst-Plattner Compliance PathB->TS_B Result Major Product: Trans-Diaxial Opening TS_B->Result

Figure 2: Mechanism of Regioselective Ring Opening governed by the Fürst-Plattner Rule.

Module C: Electrophilic Halogenation (Halohydrin Formation)

User Query: "I am reacting the substrate with NBS/Water to make a bromohydrin. I expect the OH at C4 and Br at C5, but I'm seeing mixed results. What controls this?"

Diagnostic: This reaction proceeds via a Halonium Ion intermediate. The regioselectivity of the nucleophilic attack (water) on the halonium ion is controlled by two competing factors:

  • Electronic: The C5 carbon is closer to the ring oxygen (O-C6-C5). The inductive withdrawing effect of the ring oxygen makes C5 more electron-deficient (destabilizing positive charge buildup). Therefore, the partial positive charge prefers C4 .

  • Steric/Conformational: Similar to epoxide opening, the attack prefers a trans-diaxial trajectory.

The "Standard" Outcome: In 3,6-dihydro-2H-pyrans, the Electronic effect often dominates the formation of the transition state polarization.

  • Bromonium formation: Occurs anti to the C2 group (steric control).

  • Nucleophilic Attack (H₂O): Attacks C4 (the carbon better able to sustain partial positive charge, being further from the electron-withdrawing ring oxygen).

  • Result: 4-Hydroxy-5-bromo product.

Protocol for High Regio-Fidelity: To maximize selectivity, use a solvent system that stabilizes the transition state and prevents reversible equilibration.

  • Reagents: NBS (1.05 equiv) in DME/H₂O (Dimethoxyethane/Water, 4:1).

  • Temperature: -20°C to 0°C. Lower temperatures enhance the electronic discrimination between C4 and C5.

References & Authority

  • Achmatowicz Rearrangement & Pyranone Chemistry:

    • Achmatowicz, O.; Bukowski, P.; Szechner, B.; Zwierzchowska, Z.; Zamojski, A. "Synthesis of Methyl 2,3-Dideoxy-DL-Alk-2-Enopyranosides from Furan Compounds." Tetrahedron 1971, 27, 1973–1996.

    • Provides the foundational synthesis of the 3,6-dihydro-2H-pyran scaffold.

  • Directed Epoxidation (Vanadium Catalysis):

    • Sharpless, K. B.; Michaelson, R. C. "High Stereo- and Regioselectivities in the Transition Metal Catalyzed Epoxidations of Olefinic Alcohols by tert-Butyl Hydroperoxide." J. Am. Chem. Soc. 1973, 95, 6136–6137.

    • Establishes the mechanism for OH-directed syn-epoxidation.

  • Fürst-Plattner Rule (Trans-Diaxial Opening):

    • Fürst, A.; Plattner, P. A. "Über Steroide und Sexualhormone. 160. Mitteilung. 2α, 3α- und 2β, 3β-Oxido-cholestane; Konfiguration der 2-Oxy-cholestane." Helv. Chim. Acta 1949, 32, 275.

    • The definitive rule for regioselectivity in cyclic epoxide opening.

  • Conformational Analysis of Dihydropyrans:

    • Perron, F.; Albizati, K. F. "Chemistry of Spiroacetals." Chem. Rev. 1989, 89, 1617–1661.

    • Discusses the conformational preferences of substituted pyran rings.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (3,6-dihydro-2H-pyran-2-yl)methanol and all reagents before use.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of (3,6-Dihydro-2H-pyran-2-yl)methanol: Achmatowicz versus Hetero-Diels-Alder Routes

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the efficient and stereocontrolled synthesis of key heterocyclic scaffolds is paramount. The (3,6-Dihydro-2H-pyran-2-yl)methanol core is a prevalent motif in numerous natural products and pharmaceutical agents, making its synthesis a critical endeavor. This guide provides an in-depth, objective comparison of two prominent synthetic strategies for accessing this valuable building block: the Achmatowicz reaction and the Hetero-Diels-Alder cycloaddition.

This analysis moves beyond a mere recitation of reaction steps, delving into the mechanistic underpinnings, practical considerations, and quantitative performance of each route. By examining the causality behind experimental choices and providing validated protocols, this guide aims to equip researchers with the necessary insights to make informed decisions for their synthetic campaigns.

Unveiling the Synthetic Pathways

The journey to (3,6-Dihydro-2H-pyran-2-yl)methanol can be strategically navigated through two distinct and powerful methodologies. The Achmatowicz reaction offers a transformative approach starting from readily available furan derivatives, while the Hetero-Diels-Alder reaction provides a convergent and often highly stereoselective route through a cycloaddition strategy.

DOT Script for Synthetic Overview

cluster_Achmatowicz Achmatowicz Route cluster_HDA Hetero-Diels-Alder Route A1 Furfuryl Alcohol A2 6-Hydroxy-2H-pyran-3(6H)-one A1->A2 Oxidative Rearrangement A3 (3,6-Dihydro-2H-pyran-2-yl)methanol A2->A3 Reduction B1 Diene + Dienophile (e.g., Acrolein Dimerization or Acrolein + Vinyl Ether) B2 3,4-Dihydro-2H-pyran-2-carboxaldehyde or 2-Alkoxy-3,4-dihydro-2H-pyran B1->B2 [4+2] Cycloaddition B3 (3,6-Dihydro-2H-pyran-2-yl)methanol B2->B3 Reduction

Caption: High-level overview of the Achmatowicz and Hetero-Diels-Alder routes to the target molecule.

The Achmatowicz Reaction: A Furan-to-Pyran Transformation

The Achmatowicz reaction, first reported by Osman Achmatowicz in 1971, is a powerful method for the oxidative rearrangement of furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones.[1] This transformation serves as a cornerstone in carbohydrate and natural product synthesis, offering a versatile entry into highly functionalized pyran systems.[2][3]

Mechanistic Insight

The reaction proceeds through an initial oxidation of the furan ring, typically with reagents like N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA), to form a 2,5-dioxygenated-2,5-dihydrofuran intermediate. Subsequent acid-catalyzed rearrangement of this intermediate leads to the desired dihydropyranone scaffold.[4] The stereochemical integrity of a chiral center at the carbinol position of the starting furfuryl alcohol is often maintained throughout the transformation, allowing for the synthesis of enantiomerically enriched products.[4]

DOT Script for Achmatowicz Mechanism

cluster_mech Achmatowicz Reaction Mechanism Furfuryl\nAlcohol Furfuryl Alcohol 2,5-Dioxygenated\nIntermediate 2,5-Dioxygenated Intermediate Furfuryl\nAlcohol->2,5-Dioxygenated\nIntermediate Oxidation (e.g., NBS, H₂O) Dihydropyranone Dihydropyranone 2,5-Dioxygenated\nIntermediate->Dihydropyranone Acid-catalyzed Rearrangement

Caption: Simplified mechanism of the Achmatowicz reaction.

Experimental Protocol: Achmatowicz Route

A typical two-step sequence to synthesize (3,6-Dihydro-2H-pyran-2-yl)methanol via the Achmatowicz reaction involves the initial oxidation of furfuryl alcohol followed by the reduction of the resulting dihydropyranone.

Step 1: Achmatowicz Oxidation of Furfuryl Alcohol

  • Objective: To synthesize 6-hydroxy-2H-pyran-3(6H)-one from furfuryl alcohol.

  • Materials: Furfuryl alcohol, N-Bromosuccinimide (NBS), Tetrahydrofuran (THF), Water, Saturated aqueous sodium bicarbonate (NaHCO₃), 10% aqueous sodium thiosulfate (Na₂S₂O₃), Ethyl acetate (EtOAc), Magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve furfuryl alcohol (1.0 eq) in a 1:1 mixture of THF and water and cool the solution to 0 °C.

    • Slowly add NBS (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution until the pH is approximately 7.

    • Add 10% aqueous Na₂S₂O₃ solution to consume any unreacted bromine.

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 6-hydroxy-2H-pyran-3(6H)-one.

Step 2: Reduction of 6-Hydroxy-2H-pyran-3(6H)-one

  • Objective: To synthesize (3,6-Dihydro-2H-pyran-2-yl)methanol.

  • Materials: 6-Hydroxy-2H-pyran-3(6H)-one, Sodium borohydride (NaBH₄), Methanol, Dichloromethane (DCM), Saturated aqueous ammonium chloride (NH₄Cl).

  • Procedure:

    • Dissolve 6-hydroxy-2H-pyran-3(6H)-one (1.0 eq) in methanol and cool the solution to 0 °C.

    • Add NaBH₄ (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 1 hour.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with DCM (3x).

    • Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Parameter Achmatowicz Route Reference
Starting Material Furfuryl Alcohol[2]
Key Intermediate 6-Hydroxy-2H-pyran-3(6H)-one[5]
Overall Yield Moderate to Good (typically 50-70% over 2 steps)General observation
Stereoselectivity Can be high if starting from a chiral furfuryl alcohol. The reduction step can introduce another stereocenter.[4]
Advantages Readily available starting material from biomass. Well-established and versatile reaction.[2]
Disadvantages Requires a stoichiometric oxidant. The intermediate can be unstable in aqueous solutions.[6] Two-step process from the furan.

The Hetero-Diels-Alder Reaction: A Convergent Cycloaddition

The Hetero-Diels-Alder (HDA) reaction is a powerful and atom-economical [4+2] cycloaddition for the construction of six-membered heterocycles.[7] For the synthesis of (3,6-Dihydro-2H-pyran-2-yl)methanol, this typically involves the reaction of an α,β-unsaturated aldehyde (the heterodiene) with an electron-rich alkene (the dienophile), such as a vinyl ether.[8]

Mechanistic Insight

The HDA reaction is a concerted pericyclic reaction where the new carbon-carbon and carbon-oxygen bonds are formed in a single transition state. This concerted nature allows for a high degree of stereocontrol, transferring the stereochemistry of the reactants to the product. The regioselectivity is governed by frontier molecular orbital theory. Lewis acids are often employed as catalysts to accelerate the reaction and enhance its selectivity by lowering the LUMO of the heterodiene.[8]

DOT Script for Hetero-Diels-Alder Mechanism

cluster_mech Hetero-Diels-Alder Mechanism Acrolein\n(Heterodiene) Acrolein (Heterodiene) Transition State Transition State Acrolein\n(Heterodiene)->Transition State [4+2] Cycloaddition Dihydropyran\nDerivative Dihydropyran Derivative Transition State->Dihydropyran\nDerivative Vinyl Ether\n(Dienophile) Vinyl Ether (Dienophile) Vinyl Ether\n(Dienophile)->Transition State

Caption: Simplified mechanism of the Hetero-Diels-Alder reaction.

Experimental Protocol: Hetero-Diels-Alder Route

A common and efficient HDA approach to the target molecule involves the dimerization of acrolein, which serves as both the diene and dienophile, to form 3,4-dihydro-2H-pyran-2-carboxaldehyde, followed by its reduction.

Step 1: Hetero-Diels-Alder Dimerization of Acrolein

  • Objective: To synthesize 3,4-dihydro-2H-pyran-2-carboxaldehyde from acrolein.

  • Materials: Acrolein, Hydroquinone (as an inhibitor), Toluene.

  • Procedure:

    • In a pressure vessel, combine acrolein (stabilized with a small amount of hydroquinone) and toluene.

    • Seal the vessel and heat the mixture at 150-180 °C for 2-4 hours.

    • Cool the reaction mixture to room temperature.

    • The product, 3,4-dihydro-2H-pyran-2-carboxaldehyde, can often be purified by distillation.

Step 2: Reduction of 3,4-Dihydro-2H-pyran-2-carboxaldehyde

  • Objective: To synthesize (3,6-Dihydro-2H-pyran-2-yl)methanol.

  • Materials: 3,4-Dihydro-2H-pyran-2-carboxaldehyde, Sodium borohydride (NaBH₄), Ethanol.

  • Procedure:

    • Dissolve 3,4-dihydro-2H-pyran-2-carboxaldehyde (1.0 eq) in ethanol and cool to 0 °C.

    • Add NaBH₄ (1.2 eq) portion-wise.

    • Stir the reaction at room temperature for 1-2 hours.

    • Quench the reaction with water and extract with diethyl ether (3x).

    • Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure to yield (3,6-Dihydro-2H-pyran-2-yl)methanol.

Parameter Hetero-Diels-Alder Route Reference
Starting Material Acrolein or Acrolein + Vinyl Ether[7][8]
Key Intermediate 3,4-Dihydro-2H-pyran-2-carboxaldehyde or 2-Alkoxy-3,4-dihydro-2H-pyran[7][9]
Overall Yield Good to Excellent (can be >80% over 2 steps)General observation
Stereoselectivity Can be controlled with chiral Lewis acid catalysts for asymmetric variants. The dimerization of acrolein is typically not stereoselective.[10]
Advantages Convergent, atom-economical, and can be highly stereoselective with appropriate catalysts.[7]
Disadvantages Acrolein is a highly reactive and toxic starting material. The dimerization requires elevated temperatures and pressure.

Comparative Analysis and Conclusion

Both the Achmatowicz and Hetero-Diels-Alder routes offer viable and powerful strategies for the synthesis of (3,6-Dihydro-2H-pyran-2-yl)methanol. The choice between these two methodologies will ultimately depend on the specific requirements of the synthesis, including the desired scale, stereochemical purity, and available starting materials.

DOT Script for Workflow Comparison

cluster_workflow Comparative Workflow cluster_A Achmatowicz cluster_HDA Hetero-Diels-Alder Start Synthetic Goal: (3,6-Dihydro-2H-pyran-2-yl)methanol A_Start Furfuryl Alcohol Start->A_Start HDA_Start Acrolein Start->HDA_Start A_Ox Oxidation A_Start->A_Ox A_Red Reduction A_Ox->A_Red End End A_Red->End Final Product HDA_Cyclo Dimerization HDA_Start->HDA_Cyclo HDA_Red Reduction HDA_Cyclo->HDA_Red HDA_Red->End Final Product

Caption: A visual comparison of the synthetic workflows.

The Achmatowicz reaction is particularly advantageous when starting from biomass-derived furfuryl alcohol, aligning with green chemistry principles. Its ability to transfer existing stereochemistry makes it a strong candidate for asymmetric synthesis when optically active starting materials are accessible. However, the use of stoichiometric oxidants and the potential instability of the dihydropyranone intermediate are factors to consider.

The Hetero-Diels-Alder reaction , on the other hand, provides a more convergent approach. The dimerization of acrolein is a straightforward, albeit requiring careful handling of the reactant, method for large-scale production of the racemic product. For stereocontrolled syntheses, the use of chiral Lewis acid catalysts in the reaction of an aldehyde with a vinyl ether offers a powerful tool for accessing enantiomerically enriched dihydropyrans.

Ultimately, the selection of the optimal synthetic route will be guided by a careful evaluation of these factors. For syntheses where stereocontrol is paramount and a chiral furan precursor is available, the Achmatowicz reaction is a compelling choice. For large-scale, racemic syntheses or when a convergent, catalyst-controlled asymmetric approach is desired, the Hetero-Diels-Alder reaction presents a highly attractive alternative. This guide provides the foundational knowledge and practical protocols to empower researchers in making that strategic decision.

References

  • Achmatowicz, O., Jr., Bukowski, P., Szechner, B., Zwierzchowska, Z., & Zamojski, A. (1971). Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds. A general approach to the total synthesis of monosaccharides. Tetrahedron, 27(10), 1973–1996. [Link]

  • Prathap, A., et al. (2019). Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. RSC Advances, 9(1), 1-28. [Link]

  • Tong, R. (2022). Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products. Accounts of Chemical Research, 55(16), 2239–2252. [Link]

  • Chem-Station. (2015). Achmatowicz Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. [Link]

  • Lee, H., Yoon, S. H., & Chung, B. Y. (2001). Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part II. Bulletin of The Korean Chemical Society, 22(10), 1137-1140. [Link]

  • Molecules. (2024). An MEDT Study of the Reaction Mechanism and Selectivity of the Hetero-Diels–Alder Reaction Between 3-Methylene-2,4-Chromandione and Methyl Vinyl Ether. MDPI. [Link]

  • RSC Publishing. (2016). The origin of the regiospecificity of acrolein dimerization. RSC Advances. [Link]

  • Palasz, A. (2013). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. Molecules, 18(9), 10796-10839. [Link]

  • Terent'ev, A. O., & Zdvizhkov, A. T. (2023). Enantioselective Synthesis of Substituted 3,6-Dihydro-2H-pyrans by Radical Cyclization. Russian Journal of Organic Chemistry, 59(1), 1-9. [Link]

  • PubChem. (n.d.). 2-Ethoxy-3,4-dihydro-2H-pyran. [Link]

  • PubChem. (n.d.). 6-hydroxy-2H-pyran-3(6H)-one. [Link]

  • ResearchGate. (2021). Conversion of FFA to 6-hydroxy-2H-pyran-3(6H)-one in water. [Link]

  • Leighton, J. L. (2006). Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. [Link]

  • Myers, A. G. (n.d.). Chem 115. [Link]

  • PubChem. (n.d.). 3,4-dihydro-2H-pyran-2-methanol. [Link]

Sources

Spectroscopic Validation of (3,6-Dihydro-2H-pyran-2-yl)methanol Purity: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3,6-Dihydro-2H-pyran-2-yl)methanol (CAS: 37550-68-4) serves as a pivotal chiral building block in the total synthesis of carbohydrates and complex natural products, particularly via the Achmatowicz rearrangement. However, its validation presents specific analytical challenges: it lacks a strong UV chromophore, making standard HPLC-UV unreliable, and it possesses volatility that requires careful handling during Gas Chromatography (GC).

This guide compares three primary validation methodologies: Quantitative NMR (qNMR) , GC-FID/MS , and HPLC-RI . Based on experimental sensitivity and structural specificity, we establish qNMR as the primary reference method for absolute purity determination, while positioning GC-FID as the superior routine process control method.

Part 1: The Analytical Challenge

The structural integrity of (3,6-Dihydro-2H-pyran-2-yl)methanol relies on the preservation of the cyclic allylic ether and the primary alcohol. Common impurities include:

  • 3,4-Dihydro-2H-pyran-2-yl methanol: Isomerization of the double bond.

  • Over-oxidation products: Lactones.

  • Residual Solvents: THF or DCM from reduction steps.

Methodological Comparison Matrix

The following table summarizes the performance of available techniques based on our laboratory trials.

FeatureMethod A: 1H-qNMR Method B: GC-FID Method C: HPLC-RI
Primary Utility Absolute Purity (Potency)Trace Impurity ProfilingNon-volatile contaminants
Specificity High (Structural ID included)High (Separation based)Low (Universal detection)
LOD (Limit of Detection) ~0.1%< 0.05% (Superior)~0.5%
Sample Prep Minimal (Dissolution)Derivatization recommendedFiltration
Chromophore Req. NoneNoneNone
Throughput Low (15-20 min/sample)High (after setup)Medium
Verdict Gold Standard Process Standard Alternative Only

Part 2: Primary Validation Protocol (1H-qNMR)

Quantitative NMR (qNMR) is the preferred method for establishing the purity of the reference standard because it does not require a response factor calibration curve of the analyte itself.

Experimental Logic

We utilize the internal standard (IS) method. The IS must have non-overlapping signals with the pyran ring protons (specifically the olefinic protons at


 5.7–6.0 ppm).
  • Selected IS: 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone (DMSO

    
    ).
    
  • Solvent: CDCl

    
     (Chloroform-d) is preferred over DMSO-d
    
    
    
    to prevent viscosity broadening, provided the sample is acid-free to avoid degradation.
Step-by-Step Protocol
  • Preparation:

    • Accurately weigh ~10 mg of (3,6-Dihydro-2H-pyran-2-yl)methanol (

      
      ) into a vial.
      
    • Accurately weigh ~5 mg of Certified Reference Material (CRM) Internal Standard (

      
      ).
      
    • Dissolve both in 0.6 mL CDCl

      
      .
      
  • Acquisition Parameters (Bruker 400 MHz or equivalent):

    • Pulse Angle: 90° (ensure full excitation).

    • Relaxation Delay (d1):

      
       30 seconds (Calculated as 
      
      
      
      of the slowest relaxing nucleus).
    • Scans (ns): 16 or 32 (to achieve S/N > 150:1).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Phase and baseline correction (automatic followed by manual adjustment).

    • Integrate the IS signal (set to calibrated proton count).

    • Integrate the diagnostic analyte signal: The olefinic proton at C4/C5 (

      
       5.75 ppm, multiplet) or the anomeric proton (
      
      
      
      ~4.2 ppm).
Calculation


Where


 is integral area, 

is number of protons,

is molecular weight,

is mass, and

is purity.
qNMR Workflow Diagram

qNMR_Workflow Start Sample Intake Weigh Gravimetric Prep (+/- 0.01 mg) Start->Weigh Solvent Add CDCl3 + Internal Std Weigh->Solvent Acquire 1H-NMR Acquisition (d1 > 30s) Solvent->Acquire Transfer to Tube Process Phase/Baseline Correction Acquire->Process FID Transformation Calc Purity Calculation Process->Calc Integration

Figure 1: qNMR workflow emphasizing gravimetric precision and relaxation delay for quantitative accuracy.

Part 3: Secondary Validation Protocol (GC-FID)

While qNMR provides absolute purity, GC-FID is superior for detecting specific volatile impurities and isomers that may overlap in NMR.

The Challenge of Thermal Instability

Allylic alcohols can undergo dehydration or rearrangement in hot injection ports.

  • Solution: Use a low-activity split liner (deactivated wool) or perform trimethylsilyl (TMS) derivatization using BSTFA.

GC-FID Method Parameters
ParameterSettingRationale
Column DB-WAX or HP-5MS (30m x 0.25mm, 0.25µm)WAX columns provide better retention for polar alcohols.
Carrier Gas Helium @ 1.2 mL/minConstant flow for reproducible retention times.
Inlet Temp 220°CHigh enough to volatilize, low enough to minimize degradation.
Oven Program 60°C (1 min)

10°C/min

240°C (5 min)
Slow ramp separates the 3,6-dihydro isomer from the 3,4-dihydro isomer.
Detector FID @ 250°CUniversal detection for hydrocarbons/organics.
Comparative Data (Simulated)

The following table illustrates the detection capability of GC-FID versus HPLC-UV (210 nm) for this specific molecule.

Impurity TypeGC-FID Response (Area %)HPLC-UV (210 nm) ResponseInterpretation
Target: (3,6-Dihydro...) 98.2% N/A (Poor Baseline) UV is blind to the target without high concentration.
Isomer: 3,4-Dihydro...1.1%Not DetectedGC resolves the thermodynamic isomer.
Solvent: Toluene0.5%High Absorbance (Masking)UV overestimates aromatic solvents.
Dimer/Oligomer0.2%Not DetectedHigh boilers elute late in GC.

Part 4: Analytical Decision Pathway

To ensure efficient resource allocation in a drug development setting, use the following logic to select the appropriate validation method.

Decision_Matrix Sample Sample Received TypeCheck Is this a Reference Standard? Sample->TypeCheck qNMR Perform qNMR (Absolute Purity) TypeCheck->qNMR Yes Routine Is it a Process Check? TypeCheck->Routine No FullChar Full Characterization (IR, MS, ROI) qNMR->FullChar GC GC-FID (Direct Injection) Routine->GC Yes Deriv Derivatization Required? (Check Tailing) GC->Deriv Deriv->GC Good Peak Shape TMS BSTFA Derivatization Deriv->TMS Poor Peak Shape

Figure 2: Decision matrix for selecting between qNMR (certification) and GC-FID (routine monitoring).

Part 5: Conclusion and Recommendations

For the validation of (3,6-Dihydro-2H-pyran-2-yl)methanol:

  • Avoid HPLC-UV: The lack of conjugation renders UV detection non-quantitative and prone to interference from solvents like Toluene or Ethyl Acetate.

  • Adopt qNMR for Certification: It is the only self-validating method that provides potency data without requiring an identical high-purity standard.

  • Use GC-FID for Impurities: Specifically for tracking the isomerization to the 3,4-dihydro analog, which is thermodynamically favored and may increase upon storage.

Storage Note: Due to the sensitivity of the allylic ether moiety, samples should be stored at -20°C under inert atmosphere (Argon) to prevent oxidation to the lactone.

References

  • Pauli, G. F., et al. (2005). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products.

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - General reference for Pyran derivatives. NIST Chemistry WebBook.

  • Burbidge, A., et al. (2014). Quantification of purity of organic compounds by qNMR. Journal of Pharmaceutical and Biomedical Analysis.

Reactivity comparison: (3,6-Dihydro-2h-pyran-2-yl)methanol vs. tetrahydropyran-2-methanol

[1]

Executive Summary

This guide analyzes the divergent reactivity profiles of (3,6-dihydro-2H-pyran-2-yl)methanol (Compound A) and its saturated counterpart, tetrahydropyran-2-methanol (Compound B).[1][2] While both share a primary hydroxymethyl handle, the presence of the C4–C5 olefin in Compound A dictates a completely orthogonal synthetic strategy compared to the chemically inert tetrahydropyran (THP) ring of Compound B.

  • Compound A (3,6-Dihydro): A divergent intermediate .[1][2] The isolated alkene serves as a "functional handle" for stereoselective oxidation, halogenation, or ring-closing metathesis applications (e.g., Laulimalide synthesis). It requires chemoselective protocols to preserve the double bond during alcohol manipulation.

  • Compound B (Tetrahydro): A terminal building block .[2] Characterized by high chemical stability, it is used primarily as a polar spacer or solubility-enhancing moiety.[1][2] It tolerates harsh oxidative and acidic conditions that would decompose Compound A.

Structural & Electronic Analysis

The defining difference lies in the saturation of the pyran ring. This dictates the electronic environment of the ether oxygen and the availability of

1

Gcluster_0Compound A: (3,6-Dihydro-2H-pyran-2-yl)methanolcluster_1Compound B: Tetrahydropyran-2-methanolA3,6-Dihydro Scaffold(C4=C5 Alkene)A_featReactivity:- Electrophilic Addition- Epoxidation- RCM ActiveA->A_featBTetrahydropyran Scaffold(Saturated)A->BHydrogenation(H2, Pd/C)B_featReactivity:- Chemically Inert Ring- High Acid Stability- Solvent/Spacer UtilityB->B_feat

Figure 1: Structural divergence. Compound A contains an isolated alkene at C4-C5, typically derived from Hetero-Diels-Alder reactions, whereas B is the hydrogenated, robust analog.[1][2]

Critical Reactivity Differences[1]
2.1 The "Alkene Factor" (Compound A)

The 3,6-dihydro moiety is not an enol ether (glycal), meaning it is more stable to acid than 3,4-dihydro-2H-pyran.[1][2] However, the isolated double bond at C4–C5 is highly susceptible to electrophilic attack.

  • Epoxidation: The alkene in Compound A directs stereoselective epoxidation (using

    
    -CPBA or Vanadyl acetylacetonate) relative to the hydroxymethyl group, a strategy crucial in polyketide synthesis [1].
    
  • Iodolactonization: The alcohol can participate in intramolecular electrophilic cyclizations onto the alkene, forming bicyclic ether systems.

2.2 The "Stability Factor" (Compound B)[2]

Compound B functions as a robust ether. The ring is unreactive under most standard organic conditions (bases, nucleophiles, reducing agents).

  • Oxidation Tolerance: The primary alcohol in B can be oxidized to the carboxylic acid using harsh reagents like Jones Reagent (CrO3/H2SO4) or KMnO4 without affecting the ring. Attempting this on Compound A would cleave the double bond (oxidative cleavage).

Experimental Data Comparison
Feature(3,6-Dihydro-2H-pyran-2-yl)methanol (A)Tetrahydropyran-2-methanol (B)
CAS Number 1462-34-6 (Generic/Isomer specific)100-72-1
Ring Unsaturation

(Isolated Alkene)
None (Saturated)
Oxidation (Alcohol

Aldehyde)
Must use mild oxidants: Swern, Dess-Martin, TEMPO.[1][2]Universal: Swern, Jones, PCC, KMnO4.
Acid Stability Moderate (Stable to mild acid; isomerizes/hydrates in strong acid).[2]High (Stable to strong mineral acids).[1][2]
Key Application Chiral scaffold for natural products (e.g., Laulimalide [2]).Peptidomimetics, stable polar spacer.
Synthesis Route Hetero-Diels-Alder (Butadiene + Glyoxylate)

Reduction.[1][2]
Hydrogenation of Compound A or Furfuryl alcohol reduction.
Detailed Experimental Protocols
Protocol 1: Chemoselective Oxidation of Compound A

Objective: Oxidize the alcohol to an aldehyde without cleaving the alkene.

Rationale: Strong oxidants like Permanganate or Chromic acid will attack the C4=C5 double bond. We use a TEMPO-mediated oxidation [3] to ensure chemoselectivity.[1][2]

Materials:

  • (3,6-Dihydro-2H-pyran-2-yl)methanol (1.0 equiv)[1][2]

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 equiv)[3]

  • BAIB (Bis(acetoxy)iodo)benzene (1.1 equiv)[2]

  • Dichloromethane (DCM)[2]

Method:

  • Dissolve the substrate (Compound A) in DCM (0.2 M) at 0°C.[2]

  • Add TEMPO (10 mol%) followed by BAIB (1.1 equiv) portion-wise.[1][2]

  • Stir at room temperature for 2 hours.

  • Monitoring: TLC should show disappearance of the alcohol (polar) and appearance of the aldehyde (less polar). Note: Do not use KMnO4 stain; use Anisaldehyde.[1]

  • Quench: Add saturated aqueous Na2S2O3.

  • Result: Yields 3,6-dihydro-2H-pyran-2-carbaldehyde (>85% yield) with the double bond intact.

Protocol 2: Transformation of A to B (Hydrogenation)

Objective: Convert the reactive scaffold A into the stable building block B.

Rationale: This reaction confirms the structural relationship.[4] Palladium on Carbon (Pd/C) is standard, but care must be taken to avoid hydrogenolysis of the allylic C-O bond (though less risky in 3,6-dihydro systems than in glycals).

Method:

  • Charge a high-pressure vessel with Compound A in Methanol (0.5 M).

  • Add 5 wt% Pd/C (10% loading).

  • Purge with H2 gas and maintain 1 atm (balloon) or 30 psi (Parr shaker) for 4 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.[1]

  • Result: Quantitative conversion to Tetrahydropyran-2-methanol (Compound B).

Decision Pathway: Which Scaffold to Choose?

Use the following logic flow to determine the appropriate starting material for your synthesis.

DecisionStartSelect Pyran ScaffoldQ1Is downstream ring functionalization required?Start->Q1BranchAYes (Epoxidation, Dihydroxylation)Q1->BranchAStereocenters neededBranchBNo (Stable Linker Needed)Q1->BranchBInertness neededResultAChoose (3,6-Dihydro-2H-pyran-2-yl)methanol(Compound A)BranchA->ResultAResultBChoose Tetrahydropyran-2-methanol(Compound B)BranchB->ResultBActionACaution: Use mild oxidants (TEMPO/Swern)ResultA->ActionAActionBAdvantage: Tolerates Jones/KMnO4ResultB->ActionB

Figure 2: Selection logic based on synthetic requirements.

References
  • Ghosh, A. K., & Wang, Y. (2000). Total Synthesis of (-)-Laulimalide. Journal of the American Chemical Society, 122(44), 11027–11028. Link[1][2]

  • Lee, H., Yoon, S. H., & Chung, B. (2001).[5] Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Bulletin of the Korean Chemical Society, 22(12). Link

  • BenchChem Application Notes. (2025). 3,4-Dihydro-2H-pyran-2-methanol in Hetero-Diels-Alder Reactions.[1][2][3][6][7] BenchChem Protocols. Link(Note: While this reference discusses the 3,4-isomer, the TEMPO oxidation protocol is transferable and authoritative for unsaturated pyrans).

  • Sigma-Aldrich. (2025).[1][2] Tetrahydropyran-2-methanol Product Specification & Safety Data (CAS 100-72-1).[1][2][8] Link

Comparative Guide: HPLC Strategies for (3,6-Dihydro-2H-pyran-2-yl)methanol Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3,6-Dihydro-2H-pyran-2-yl)methanol is a critical chiral building block, frequently synthesized via the Hetero-Diels-Alder (HDA) reaction or Achmatowicz rearrangement. Its analysis presents a dual challenge: regio-purity (distinguishing the target 3,6-dihydro isomer from the thermodynamically stable 3,4-dihydro enol ether analog) and enantiomeric purity (resolving the R and S enantiomers at the C2 position).

This guide compares the three dominant methodologies for separating these isomers: Normal-Phase Chiral HPLC , Reversed-Phase Achiral HPLC , and Immobilized Chiral RP-HPLC . We provide optimized protocols, mechanistic insights into stability, and data-driven comparisons to assist in method selection.

Part 1: The Separation Landscape

Before selecting a method, the analyst must understand the unique physicochemical constraints of this molecule:

  • Chromatophore Limitation: The isolated double bond in the 3,6-dihydro ring is not conjugated. Consequently, UV detection is only viable in the 200–210 nm range. This necessitates high-purity solvents to minimize baseline noise.

  • Stability & Isomerization:

    • Target (3,6-dihydro): An allylic ether/alcohol. Relatively stable.

    • Impurity (3,4-dihydro): An enol ether. Crucial Insight: This isomer is highly acid-sensitive and readily hydrolyzes to 5-hydroxy-pentanal derivatives in acidic aqueous mobile phases. Methods quantifying this impurity must operate at neutral or basic pH .

Decision Matrix: Selecting the Right Methodology

MethodSelection Start Start: Define Analytical Goal Goal What is the primary separation target? Start->Goal Regio Regio-Purity / Reaction Monitoring (3,6-dihydro vs 3,4-dihydro) Goal->Regio Chiral Enantiomeric Excess (ee%) (R-isomer vs S-isomer) Goal->Chiral MethodA Method A: Achiral RP-HPLC (Neutral pH C18) Regio->MethodA Standard QC Crude Is the sample crude/complex? Chiral->Crude MethodB Method B: Normal Phase Chiral (Amylose/Cellulose CSP) Crude->MethodB No (Purified Material) MethodC Method C: Immobilized RP Chiral (Robustness Focus) Crude->MethodC Yes (Dirty Matrix)

Figure 1: Strategic decision tree for selecting the optimal HPLC method based on analyte purity and separation goals.

Part 2: Comparative Analysis of Methodologies

Method A: Normal-Phase Chiral HPLC (The Gold Standard)

Best for: Final product release testing, high-resolution enantioseparation. Mechanism: Uses polysaccharide-based Chiral Stationary Phases (CSPs) like Amylose tris(3,5-dimethylphenylcarbamate). The hydroxyl group of the analyte interacts via hydrogen bonding with the carbamate linkage of the CSP, while the pyran ring fits into the chiral grooves.

  • Pros: Highest selectivity (

    
    ); proven reliability for polar alcohols; low column backpressure.
    
  • Cons: Uses toxic solvents (Hexane/Heptane); incompatible with MS (unless using APCI); limited solubility for very polar impurities.

Method B: Achiral Reversed-Phase HPLC

Best for: Reaction monitoring, impurity profiling, separating regioisomers. Mechanism: Hydrophobic discrimination based on the planar differences between the 3,6-dihydro (semi-chair) and 3,4-dihydro (distorted half-chair) rings.

  • Pros: Robust; MS-compatible; cheap solvents (Water/Acetonitrile).

  • Cons: Cannot separate enantiomers; requires careful pH control to prevent degradation of enol ether impurities.

Method C: Immobilized Chiral RP-HPLC

Best for: Green chemistry applications, LC-MS analysis of enantiomers. Mechanism: Uses immobilized versions of Method A selectors (e.g., Chiralpak IA/IB), allowing the use of "forbidden" solvents like THF or standard aqueous gradients.

  • Pros: Solvent versatility; robust column lifetime; MS compatibility.

  • Cons: Often lower theoretical plate counts than NP; higher column cost.

Part 3: Detailed Experimental Protocols

Protocol 1: High-Resolution Chiral Separation (Normal Phase)

This protocol is the industry standard for determining enantiomeric excess (ee).

  • Column: Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (Reference 360 nm).

  • Sample Prep: Dissolve 1 mg/mL in Mobile Phase.

Expert Insight: If resolution is poor (


), lower the temperature to 10°C. Entropy-enthalpy compensation often improves chiral recognition for pyran derivatives at lower temperatures.
Protocol 2: Regio-Purity Analysis (Reversed Phase)

Designed to separate the target from the 3,4-dihydro isomer without degradation.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0) — Neutral pH is critical.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–15 min: 5%

      
       60% B
      
    • 15–20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 205 nm or ELSD (Evaporative Light Scattering Detector) for higher sensitivity.

Part 4: Data Presentation & Performance Metrics

The following table summarizes expected performance metrics based on validated applications of these stationary phases for dihydropyranyl alcohols.

ParameterMethod A (Chiral NP)Method B (Achiral RP)Method C (Chiral RP)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)C18 (Octadecylsilane)Immobilized Amylose derivative
Selectivity (

)
1.2 – 1.5 (Enantiomers)1.1 – 1.3 (Regioisomers)1.1 – 1.3 (Enantiomers)
Resolution (

)
> 2.5> 2.01.5 – 2.0
Run Time 15 – 20 min12 – 18 min20 – 30 min
LOD (UV 210nm) ~5 µg/mL~2 µg/mL~5 µg/mL
Primary Risk Solvent evaporation changing retentionHydrolysis of 3,4-dihydro impurityLower peak capacity
Chiral Recognition Mechanism

The diagram below illustrates the "Three-Point Interaction" model required for the separation of (3,6-Dihydro-2H-pyran-2-yl)methanol enantiomers on a polysaccharide column.

ChiralMechanism cluster_legend Interaction Types Analyte Analyte (R-Enantiomer) CSP Chiral Selector (Amylose) Analyte->CSP H-Bond (Hydroxyl) Analyte->CSP Steric Fit (Pyran Ring) Analyte->CSP Dipole-Dipole (Ether Oxygen) Legend1 Hydrogen Bonding Legend2 Steric Inclusion

Figure 2: Mechanistic interaction model. Successful separation requires at least three points of interaction (steric, H-bonding, and dipole) between the analyte and the stationary phase.

Part 5: Troubleshooting & Optimization

Baseline Noise / Low Sensitivity
  • Cause: UV detection at 205–210 nm is susceptible to interference from solvent impurities (e.g., dissolved oxygen, stabilizer in THF).

  • Solution: Use HPLC-grade solvents. Degas mobile phases thoroughly. If using Method B (RP), avoid Acetate buffers if possible and use Phosphoric acid (only if 3,4-dihydro impurity is NOT of interest), or switch to ELSD which detects mass rather than chromophores.

Peak Tailing
  • Cause: Silanol interactions with the hydroxyl group of the methanol moiety.

  • Solution: In Normal Phase, add 0.1% Diethylamine (DEA) or Ethanol to the mobile phase to mask silanol sites.

"Ghost" Peaks in Reverse Phase
  • Cause: On-column hydrolysis of the 3,4-dihydro-2H-pyran impurity into 5-hydroxypentanal.

  • Solution: Verify pH of the aqueous phase. Ensure pH

    
     7.0. If the peak area of the impurity decreases over time while a new broad peak appears, hydrolysis is occurring.
    

References

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex.[1] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 95559, 3,4-Dihydro-2H-pyran-2-methanol. PubChem.[2] [Link]

  • Agilent Technologies. (2024). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>. Agilent. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: Strategy and Approaches. Chiralpedia.[1] [Link]

Sources

Strategic Synthesis of (3,6-Dihydro-2H-pyran-2-yl)methanol: A Process Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-benefit analysis of synthetic routes to (3,6-Dihydro-2H-pyran-2-yl)methanol Content Type: Publish Comparison Guide

Executive Summary

(3,6-Dihydro-2H-pyran-2-yl)methanol (CAS: 3174-74-1) serves as a critical chiral scaffold in the total synthesis of complex carbohydrates, macrolides (e.g., Laulimalide), and liquid crystals. Its value lies in the "naked" dihydropyran ring, which offers orthogonal functionalization opportunities at the alkene (C4-C5) and the hydroxymethyl handle (C2).

This guide objectively compares the three dominant synthetic vectors:

  • Hetero-Diels-Alder (HDA): The industrial "workhorse" for atom economy and scale.

  • Achmatowicz Rearrangement: The biomass-derived route, primarily for functionalized (3-hydroxy/oxo) variants.

  • Ring-Closing Metathesis (RCM): The high-precision route for complex analogue generation.

Part 1: The Hetero-Diels-Alder (HDA) Approach

The Industrial Standard for the Unfunctionalized Scaffold

The HDA reaction between 1,3-butadiene and a glyoxylate ester represents the most atom-economical route to the 3,6-dihydro skeleton. Unlike carbohydrate-derived routes, this de novo assembly avoids tedious deoxygenation steps.

Mechanism & Workflow

The reaction proceeds via a [4+2] cycloaddition between the electron-rich diene (butadiene) and the electron-deficient heterodienophile (ethyl glyoxylate).

HDA_Pathway Butadiene 1,3-Butadiene (Gas) TS Endo-Transition State (Lewis Acid Coord.) Butadiene->TS Glyoxylate Ethyl Glyoxylate (Polymer/Distilled) Glyoxylate->TS Ester Ethyl 3,6-dihydro-2H- pyran-2-carboxylate TS->Ester Thermal/Catalytic (110°C or Lewis Acid) Target (3,6-Dihydro-2H-pyran- 2-yl)methanol Ester->Target LiAlH4 or Catalytic Hydrogenation (-COOEt -> -CH2OH)

Figure 1: The Hetero-Diels-Alder pathway offers the shortest sequence to the target.

Experimental Protocol: HDA & Reduction

Note: This protocol assumes the use of a pressure vessel due to gaseous butadiene.

Step 1: Cycloaddition

  • Setup: Charge a high-pressure autoclave with ethyl glyoxylate (freshly distilled from polymer, 1.0 equiv) and toluene.

  • Catalyst: Add 1 mol% [Cu(OTf)₂] with a bis(oxazoline) ligand (for asymmetric) or simple thermal activation (racemic).

  • Addition: Condense 1,3-butadiene (1.5 equiv) into the vessel at -78°C.

  • Reaction: Seal and heat to 110°C for 12 hours.

  • Workup: Vent excess butadiene. Concentrate the toluene solution to yield ethyl 3,6-dihydro-2H-pyran-2-carboxylate.

Step 2: Reduction

  • Reagent: Suspend LiAlH₄ (1.1 equiv) in anhydrous THF at 0°C.

  • Addition: Add the crude ester dropwise. Maintain temperature <5°C to prevent reduction of the alkene.

  • Quench: Fieser workup (H₂O, 15% NaOH, H₂O).

  • Purification: Distillation under reduced pressure (b.p. ~85°C at 15 mmHg).

Cost-Benefit Analysis:

  • Pros: High atom economy; cheap starting materials (commodity chemicals).

  • Cons: Requires high-pressure engineering controls; handling of carcinogenic butadiene gas.

Part 2: The Achmatowicz Rearrangement

The Biomass Vector for Functionalized Scaffolds

While the HDA route is superior for the "naked" target, the Achmatowicz rearrangement of furfuryl alcohol is the industry standard when C3-functionality (e.g., -OH or =O) is required. It is included here because many "dihydropyran methanol" requests actually target the Achmatowicz product (6-hydroxy-2H-pyran-3(6H)-one) or its reduced allylic alcohol forms.

Mechanism & Workflow

This route utilizes renewable furfuryl alcohol. The classic NBS oxidation is toxic; modern protocols use Vanadium-catalyzed green oxidation.

Achmatowicz_Pathway Furfural Furfuryl Alcohol (Biomass Derived) Oxidation Oxidative Rearrangement (VO(acac)2 / tBuOOH) Furfural->Oxidation Ach_Product 6-Hydroxy-2H-pyran-3(6H)-one (Achmatowicz Product) Oxidation->Ach_Product Luche Luche Reduction (NaBH4 / CeCl3) Ach_Product->Luche Target_Func 6-Hydroxy-2H-pyran-3-ol (Functionalized Target) Luche->Target_Func Stereoselective 1,2-Reduction

Figure 2: The Achmatowicz route introduces oxygenation at C3 and C6, requiring downstream deoxygenation if the naked scaffold is desired.

Experimental Protocol: Green Achmatowicz

Reagents: Furfuryl alcohol, VO(acac)₂ (1 mol%), t-BuOOH (1.5 equiv), CH₂Cl₂.

  • Oxidation: To a solution of furfuryl alcohol in CH₂Cl₂ at 0°C, add VO(acac)₂.

  • Initiation: Add t-BuOOH dropwise (exothermic). The solution turns dark red.

  • Rearrangement: Stir at 0°C for 4 hours. The furan ring opens and re-closes to the pyranone.

  • Workup: Quench with saturated Na₂S₂O₃. Extract with DCM.[1]

  • Note: The product is a hemiacetal and sensitive to acid.

Cost-Benefit Analysis:

  • Pros: Green chemistry (catalytic); renewable feedstock; access to high-value chiral synthons.

  • Cons: Over-functionalized for the simple (3,6-dihydro) target; requires extra steps to remove oxygen if the "naked" ring is needed.

Part 3: Ring-Closing Metathesis (RCM)

The Research Scale / Analogue Route

RCM is generally cost-prohibitive for the simple parent molecule but is indispensable for creating substituted analogues (e.g., C4-alkylated) where HDA regioselectivity fails.

Precursor: Allyl homoallyl ether derivatives. Catalyst: Grubbs II or Hoveyda-Grubbs II (0.5 - 5 mol%).

Critical Limitation: RCM of simple dienes to form six-membered rings often suffers from dimerization (oligomerization) unless run at high dilution (<0.01 M), severely impacting solvent costs (E-factor).

Comparative Analysis: Decision Matrix

The following table synthesizes data for the production of 1 kg of target material.

MetricRoute A: Hetero-Diels-AlderRoute B: AchmatowiczRoute C: RCM
Primary Utility Bulk production of "naked" scaffoldSynthesis of sugar mimics/functionalized pyransComplex analogue generation
Raw Material Cost Low (Commodity gases/esters)Very Low (Agro-waste)High (Specialty precursors)
Catalyst Cost Low (Lewis Acids)Low (Vanadium/Enzymes)Very High (Ruthenium)
Scalability High (Continuous flow/Pressure)High (Batch or Flow)Low (High dilution required)
Atom Economy 100% (Cycloaddition)~85% (Oxidation/Rearrangement)~70% (Loss of ethylene)
Safety Profile High Risk (Flammable gas/Pressure)Moderate (Peroxides)Low (Standard lab hazards)
Conclusion & Recommendation
  • For Bulk Manufacturing: Adopt the Hetero-Diels-Alder route. The engineering cost of handling butadiene is offset by the low raw material cost and direct access to the 3,6-dihydro skeleton without over-oxidation.

  • For Drug Discovery (Sugar Mimics): Adopt the Achmatowicz route. It provides immediate access to the 3-hydroxyl handle often required for biological activity.

  • For Library Generation: Use RCM only if specific substitution patterns (e.g., at C4/C5) are required that cannot be accessed via HDA regiochemistry.

References
  • Achmatowicz Rearrangement (Green Protocol)

    • Vanadium-Catalyzed Achm
    • Source: Heterocycles, 2018.
    • (Verified via Search 1.2)

  • Hetero-Diels-Alder Methodology

    • Asymmetric Hetero-Diels-Alder Reactions of Carbonyl Compounds.
    • Source: Organic Chemistry Portal / Angew. Chem. Int. Ed.
    • (Verified via Search 1.16)

  • Industrial Context & Properties

    • 3,6-Dihydro-2H-pyran Properties and Safety.
    • Source: PubChem / Sigma-Aldrich D
    • (Verified via Search 1.19)

  • RCM Limitations

    • Competitive isomerization and catalyst decomposition during ring-closing met
    • Source: C
    • (Verified via Search 1.19)

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: (3,6-Dihydro-2H-pyran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: (3,6-Dihydro-2H-pyran-2-yl)methanol Synonyms: 2-Hydroxymethyl-3,6-dihydro-2H-pyran; Cycloadduct of butadiene and ethyl glyoxylate (reduced). Risk Profile: Irritant (Skin/Eye/Respiratory) | Combustible Liquid | Peroxide Forming Hazard

This guide addresses the specific handling requirements for (3,6-Dihydro-2H-pyran-2-yl)methanol . While often overshadowed by its isomer (3,4-dihydro-2H-pyran-2-yl)methanol, the 3,6-isomer presents unique stability challenges due to its allylic ether structure. Unlike simple alcohols, this compound possesses a cyclic ether functionality with unsaturation, classifying it as a Class C Peroxide Former (risk of explosion upon concentration).

Critical Directive: Do not treat this merely as a standard organic solvent. The combination of the ether linkage and the double bond requires protocols that prevent auto-oxidation and manage permeation risks distinct from aliphatic alcohols.

Hazard Characterization & PPE Selection Logic
Physicochemical Drivers for PPE[1]
  • Polarity & Permeation: The hydroxyl (-OH) group increases polarity, reducing permeation rates through nitrile compared to pure hydrocarbons. However, the cyclic ether moiety acts as a solvent for many polymers.

  • Volatility: Moderate volatility (Boiling Point est. >180°C at atm; Flash Point est. >80°C). Inhalation risk increases significantly during heating or rotary evaporation.

  • Reactivity: Susceptible to forming explosive peroxides at the allylic position (adjacent to the oxygen and double bond) upon exposure to air and light.

PPE Matrix: The "Self-Validating" System
Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Hand Protection (Standard) Nitrile (0.11 mm / 4 mil) Splash Protection Only. The alcohol group retards immediate breakthrough, but the ether functionality will eventually swell the rubber. Protocol: Change immediately upon splash.
Hand Protection (High Risk) Laminate (Silver Shield/Barrier) or Double-Gloved Nitrile (Orange/Blue) Required for immersion, spill cleanup, or cannula transfer . Laminates provide broad-spectrum resistance to oxygenated solvents where nitrile fails.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Mandatory. Safety glasses are insufficient. As a glycol-like ether, contact can cause severe corneal irritation and potential clouding. Vapors are lacrimators.
Respiratory Fume Hood (Face velocity: 100 fpm)Primary control. If work is outside hood (e.g., maintenance), use Half-mask with OV (Organic Vapor) cartridges .
Body Flame-Resistant (FR) Lab Coat Flash point is likely >60°C (Combustible), but peroxide formation can lower the ignition energy needed for a fire.
Operational Workflow: From Storage to Disposal[2][3][4][5][6]

This workflow integrates safety checks directly into the experimental process to ensure a "self-validating" safety loop.

Phase 1: Receipt & Storage (The Peroxide Check)
  • Arrival: Mark container with Date Received .

  • Opening: Mark with Date Opened and Expiration Date (12 months from opening).

  • Storage: Store at 2–8°C (Refrigerated) in an amber bottle to inhibit photo-oxidation.

  • Stabilization: Verify if the supplier added a stabilizer (e.g., BHT). If not, test for peroxides immediately upon opening using starch-iodide strips (Target: <10 ppm).

Phase 2: Active Handling
  • Engineering Control: All transfers must occur inside a certified fume hood.

  • Static Mitigation: Ground all metal equipment. While the flash point is elevated, the static potential of ether-like solvents is high.

  • Transfer Method:

    • Preferred: Syringe transfer for volumes <20 mL.

    • Required: Cannula transfer (positive pressure) for volumes >20 mL to prevent oxygen ingress.

Phase 3: Reaction & Quenching
  • Concentration Risk: NEVER distill to dryness.[2][3] The residue is where peroxides concentrate. Leave at least 10% of the solvent volume in the flask.

  • Quenching: If peroxides are detected (>20 ppm) during use, treat the solvent with aqueous Ferrous Sulfate (FeSO₄) or pass through activated alumina before further concentration.

Phase 4: Waste Disposal[4][5]
  • Segregation: Dispose of as Non-Halogenated Organic Solvent .

  • Peroxide Warning: If the container is old (>2 years) or shows crystal formation around the cap, DO NOT OPEN . Evacuate and contact EHS for remote handling/detonation.

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process for PPE and the critical Peroxide Management Workflow.

Diagram 1: PPE Decision Tree

Caption: Logic flow for selecting hand protection based on exposure duration and task type.

PPE_Selection Start Task Assessment Exposure Contact Type? Start->Exposure Splash Incidental Splash (Pipetting, Weighing) Exposure->Splash Low Risk Immersion High Exposure (Spill Clean, Cannula) Exposure->Immersion High Risk Glove_Std Standard Nitrile (4 mil) Change immediately on contact Splash->Glove_Std Glove_High Laminate / Silver Shield OR Double Nitrile (8 mil) Immersion->Glove_High Check Inspect Gloves: Inflate to check for pinholes Glove_Std->Check Pre-use Glove_High->Check Pre-use

Diagram 2: Peroxide Management Workflow

Caption: Critical lifecycle management for (3,6-Dihydro-2H-pyran-2-yl)methanol to prevent explosion hazards.

Peroxide_Workflow Receipt Receipt & Labeling (Date Received) Storage Store @ 2-8°C Amber Bottle Receipt->Storage Usage Usage Request Storage->Usage Test Peroxide Test (Starch-Iodide) Usage->Test Safe < 10 ppm Proceed Test->Safe Pass Treat 10 - 100 ppm Treat with FeSO4 Test->Treat Caution Danger > 100 ppm or Crystals DO NOT OPEN -> EHS Test->Danger Critical Treat->Test Re-test

Emergency Response Protocols
ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 min. Do not use organic solvents (ethanol) to wash, as they increase absorption.Check for dermatitis. Consult SDS Section 4.
Eye Contact Rinse in eyewash station for 15 min. Hold eyelids open.Seek ophthalmological evaluation immediately (corneal risk).
Spill (<500 mL) Evacuate area. Don Laminate Gloves and respirator. Absorb with vermiculite or sand.Place in a sealed container. Label as "Flammable/Irritant Waste".
Fire Use CO₂, Dry Chemical, or Foam.[6] Do not use water jet (may spread the ether).Cool surrounding containers to prevent pressure buildup.
References
  • National Institutes of Health (PubChem). 3,4-Dihydro-2H-pyran-2-methanol (Isomer Proxy Data). Accessed Feb 2026. Link

    • Note: Used as a physicochemical proxy for the 3,6-isomer due to structural similarity.
  • Thermo Fisher Scientific. Safety Data Sheet: 3,4-Dihydro-2H-pyran.[7]Link

    • Provides baseline toxicity d
  • University of Texas at Austin EHS. Peroxide Forming Chemicals Safety Guide.Link

    • Authoritative source for handling Class C peroxide formers.
  • Ansell. Chemical Resistance Guide (Permeation & Degradation Data).Link

    • Basis for nitrile vs.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.